molecular formula C9H11N3O B039174 1-Pyrimidin-2-yl-piperidin-4-one CAS No. 116247-92-8

1-Pyrimidin-2-yl-piperidin-4-one

Cat. No.: B039174
CAS No.: 116247-92-8
M. Wt: 177.2 g/mol
InChI Key: ORFPLVFPQNNBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrimidin-2-yl-piperidin-4-one is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFPLVFPQNNBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363152
Record name 1-Pyrimidin-2-yl-piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116247-92-8
Record name 1-Pyrimidin-2-yl-piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyrimidinyl)tetrahydro-4(1H)-pyridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1-Pyrimidin-2-yl-piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a common synthetic route and provides key analytical data for the identification and quality control of the target molecule.

Core Compound Information

PropertyValue
Compound Name This compound
CAS Number 116247-92-8
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
Melting Point 73-75 °C
Boiling Point 366.8 ± 52.0 °C

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrimidine with piperidin-4-one. The following protocol is a representative example of this synthetic approach.

Experimental Protocol

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Chloropyrimidine 2-Chloropyrimidine Product This compound 2-Chloropyrimidine->Product + Piperidin-4-one Piperidin-4-one Piperidin-4-one->Product + Triethylamine Triethylamine, Ethanol Triethylamine->Product Heat Heat (Reflux) G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_Chloropyrimidine 2-Chloropyrimidine (Electrophile) Nucleophilic_Attack Nucleophilic Attack of Piperidine N on Pyrimidine C2 2_Chloropyrimidine->Nucleophilic_Attack Piperidin_4_one Piperidin-4-one (Nucleophile) Piperidin_4_one->Nucleophilic_Attack Triethylamine Triethylamine (Base) HCl_Scavenging HCl Scavenging by Triethylamine Triethylamine->HCl_Scavenging Solvent Ethanol Solvent->Nucleophilic_Attack Temperature Reflux Temperature->Nucleophilic_Attack Workup Aqueous Workup HCl_Scavenging->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Spectroscopic Profile of 1-Pyrimidin-2-yl-piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the compound 1-Pyrimidin-2-yl-piperidin-4-one. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this document presents a predictive analysis based on established spectroscopic principles and data from closely related analogues. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar N-aryl piperidin-4-one and pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.30Doublet2HH-4', H-6' (Pyrimidine ring)
~6.50Triplet1HH-5' (Pyrimidine ring)
~4.60Triplet4HH-2, H-6 (Piperidinone ring)
~2.60Triplet4HH-3, H-5 (Piperidinone ring)
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
~208.0C-4 (C=O, Piperidinone ring)
~161.0C-2' (Pyrimidine ring)
~157.5C-4', C-6' (Pyrimidine ring)
~110.0C-5' (Pyrimidine ring)
~45.0C-2, C-6 (Piperidinone ring)
~41.0C-3, C-5 (Piperidinone ring)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ketone)
~1580-1550StrongC=N and C=C stretch (pyrimidine ring)
~1400-1300MediumC-N stretch (aryl-amine)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityPossible Fragment
177High[M]⁺ (Molecular Ion)
149Medium[M - CO]⁺
121Medium[M - CO - C₂H₄]⁺
95High[C₄H₅N₂]⁺ (Pyrimidine fragment)
82Medium[C₅H₈N]⁺ (Piperidinone fragment)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of 2-chloropyrimidine with piperidin-4-one.

Materials:

  • Piperidin-4-one hydrochloride

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[1][2]

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[3][4]

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[5][6]

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.[7]

  • If necessary, dilute the solution further to prevent overloading the instrument.[7]

Data Acquisition:

  • Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[8]

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8]

  • A detector records the abundance of each ion.

  • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Piperidin-4-one HCl + 2-Chloropyrimidine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product This compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Characterization_Workflow cluster_analysis Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR FTIR Spectroscopy IR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis Pure_Product Purified Compound Pure_Product->NMR Pure_Product->IR Pure_Product->MS

Caption: Workflow for spectroscopic characterization.

References

Physical and chemical properties of 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrimidin-2-yl-piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural scaffold, combining a pyrimidine ring and a piperidin-4-one moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside inferred properties from closely related analogues. It further details a plausible synthetic route and discusses potential biological activities based on the known pharmacology of similar structures, offering valuable insights for researchers engaged in the development of novel therapeutics.

Core Physical and Chemical Properties

Precise experimental data for this compound is not extensively available in public literature. However, its fundamental properties have been reported, and additional characteristics can be inferred from closely related compounds.

Known Properties of this compound
PropertyValueSource
CAS Number 116247-92-8[1]
Molecular Formula C₉H₁₁N₃O[1]
Molecular Weight 177.2 g/mol [1]
Inferred and Predicted Physicochemical Properties

Due to the lack of specific experimental data, the following properties are based on data from closely related compounds and computational predictions. These values should be considered as estimates.

PropertyPredicted/Inferred ValueNotes and Source
Melting Point Not availableThe reduced analogue, 1-(pyrimidin-2-yl)piperidin-4-ol, has a melting point of 120-125 °C.[2] The ketone is expected to have a different but potentially comparable melting point.
Boiling Point ~354.2 ± 32.0 °C at 760 mmHgPredicted for the related compound 1-(pyrimidin-4-yl)piperidin-4-ol.
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO.Inferred from the solubility of 1-(pyrimidin-2-yl)piperidin-4-ol.[2]
Flash Point ~168.0 ± 25.1 °CPredicted for the related compound 1-(pyrimidin-4-yl)piperidin-4-ol.
pKa Not availableThe pyrimidine and piperidine nitrogens will have distinct basic pKa values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, based on general synthetic methods for N-aryl piperidin-4-ones, a plausible synthetic route would involve the nucleophilic substitution of a leaving group on the pyrimidine ring by the secondary amine of piperidin-4-one.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of N-aryl piperidines is the nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of 2-chloropyrimidine with piperidin-4-one.

Reaction:

2-Chloropyrimidine + Piperidin-4-one → this compound + HCl

General Experimental Protocol:

  • Reaction Setup: To a solution of piperidin-4-one (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

  • Addition of Reagent: To the stirred solution, add 2-chloropyrimidine (1 equivalent) portion-wise or as a solution in the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Diagram of Proposed Synthetic Workflow

G reagents 2-Chloropyrimidine + Piperidin-4-one heating Heating (80-120 °C) reagents->heating + Solvent + Base solvent Aprotic Polar Solvent (e.g., DMF) base Base (e.g., TEA, DIPEA) workup Aqueous Work-up & Extraction heating->workup Reaction Completion purification Column Chromatography workup->purification product 1-Pyrimidin-2-yl- piperidin-4-one purification->product

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data Analysis

While specific spectral data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the pyrimidine ring protons and the piperidine ring protons. The protons on the carbon adjacent to the nitrogen in the piperidine ring would likely appear as a triplet, and the protons on the carbon adjacent to the carbonyl group would also appear as a triplet. The pyrimidine protons would have characteristic shifts in the aromatic region.

  • ¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon of the piperidin-4-one at a downfield shift (typically >200 ppm). Signals for the carbons of the pyrimidine and piperidine rings would also be present in their respective expected regions.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be a prominent feature, typically in the range of 1700-1725 cm⁻¹. C-N stretching and aromatic C=C and C=N stretching vibrations would also be observed.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 177.2. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of small neutral molecules.

Potential Biological Activity and Signaling Pathways

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been reported to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The pyrimidine moiety is also a key component of many biologically active compounds, often acting as a hinge-binding motif in kinase inhibitors.

Given the structural features of this compound, it is plausible that this compound could serve as an intermediate for or a direct modulator of various biological targets. For instance, derivatives of pyrimidinyl-piperidine have been investigated as inhibitors of protein kinases such as Akt, which are crucial nodes in cell signaling pathways regulating growth and survival.[5]

Hypothetical Signaling Pathway Involvement

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Akt Akt (PKB) PI3K->Akt downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->downstream transcription Gene Transcription (Proliferation, Survival) downstream->transcription inhibitor 1-Pyrimidin-2-yl- piperidin-4-one (or derivative) inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a compound with significant potential for the development of novel therapeutic agents. While a complete experimental characterization is not yet available in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and an overview of its potential biological relevance based on the activities of structurally related molecules. Further research to fully characterize this compound and explore its pharmacological profile is warranted and could lead to the discovery of new drug candidates. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this promising chemical entity.

References

In-Depth Technical Guide: 1-(Pyrimidin-2-yl)piperidin-4-one (CAS 116247-92-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and available suppliers of 1-(Pyrimidin-2-yl)piperidin-4-one, a heterocyclic compound with the CAS number 116247-92-8. While specific experimental data and established signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates from research on structurally similar piperidin-4-one derivatives to illuminate its potential as a scaffold in drug discovery.

Core Chemical Properties

1-(Pyrimidin-2-yl)piperidin-4-one is a solid, white to off-white powder. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 116247-92-8N/A
IUPAC Name 1-(Pyrimidin-2-yl)piperidin-4-oneN/A
Synonyms 1-(2-Pyrimidinyl)piperidin-4-one, 1-(Pyrimidin-2-yl)-4-piperidoneN/A
Molecular Formula C₉H₁₁N₃ON/A
Molecular Weight 177.21 g/mol N/A
Melting Point 73-75 °CN/A
Boiling Point 366.8 ± 52.0 °C at 760 mmHgN/A
Physical Form SolidN/A

Synthesis and Manufacturing

A generalized experimental workflow for such a synthesis is depicted below. This would typically involve reacting piperidin-4-one with a suitable pyrimidine precursor, often in the presence of a base and an appropriate solvent.

G reagents 2-Chloropyrimidine + Piperidin-4-one reaction Reaction (Base, Solvent, Heat) reagents->reaction workup Aqueous Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product 1-(Pyrimidin-2-yl)piperidin-4-one purification->product

Caption: Generalized synthetic workflow for 1-(Pyrimidin-2-yl)piperidin-4-one.

Potential Therapeutic Applications and Biological Activity

The piperidin-4-one scaffold is a well-recognized pharmacophore in medicinal chemistry, known to be a versatile intermediate for the synthesis of various biologically active compounds.[1] Derivatives of piperidin-4-one have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and kinase inhibitors.

Antimicrobial Activity

Research into various derivatives of piperidin-4-one has demonstrated their potential as antimicrobial agents.[1] The structural features of the piperidin-4-one ring can be modified to enhance activity against various bacterial and fungal strains. While no specific antimicrobial studies on 1-(Pyrimidin-2-yl)piperidin-4-one have been published, its core structure suggests that it could serve as a starting point for the development of novel anti-infective agents.

Anticancer Activity

The piperidin-4-one nucleus is a key component in a number of compounds investigated for their anticancer properties.[1] These derivatives can be designed to interact with various cellular targets involved in cancer progression. The pyrimidine moiety in 1-(Pyrimidin-2-yl)piperidin-4-one is a common feature in many kinase inhibitors, suggesting a potential avenue for its application in oncology research.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of pyrimidine-piperidine compounds bears resemblance to known kinase inhibitors. For instance, related pyrazolo[3,4-d]pyrimidin-4-yl]-piperidine compounds have been patented as modulators of serine-threonine kinases like p70S6K and Akt. This suggests that 1-(Pyrimidin-2-yl)piperidin-4-one could be a valuable building block for the synthesis of novel kinase inhibitors.

A simplified, hypothetical signaling pathway illustrating the potential role of a 1-(Pyrimidin-2-yl)piperidin-4-one-based kinase inhibitor is presented below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase Downstream Downstream Effectors Kinase->Downstream Inhibitor 1-(Pyrimidin-2-yl)piperidin-4-one Derivative Inhibitor->Kinase Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: Hypothetical kinase inhibition by a 1-(Pyrimidin-2-yl)piperidin-4-one derivative.

Experimental Protocols

As no specific experimental studies utilizing 1-(Pyrimidin-2-yl)piperidin-4-one have been identified in the public domain, detailed experimental protocols cannot be provided at this time. Researchers interested in evaluating the biological activity of this compound would need to adapt standard assays for antimicrobial susceptibility, cytotoxicity, and kinase inhibition.

Suppliers

1-(Pyrimidin-2-yl)piperidin-4-one is available from a number of chemical suppliers, primarily for research and development purposes. A list of potential suppliers is provided below. It is recommended to contact the suppliers directly for the most up-to-date information on purity, availability, and pricing.

SupplierLocation
Liskon Biological Co., Ltd.China
Wuhan Chemwish Technology Co., Ltd.China
Oakwood Products, Inc.USA
Skyrun Industrial Co., LimitedChina

Conclusion

1-(Pyrimidin-2-yl)piperidin-4-one is a readily available chemical intermediate with a scaffold that holds significant promise for the development of novel therapeutic agents. While specific biological data for this compound is currently lacking, the extensive research on related piperidin-4-one and pyrimidine derivatives strongly suggests its potential as a building block in the fields of antimicrobial, anticancer, and kinase inhibitor research. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

Structure Elucidation of 1-Pyrimidin-2-yl-piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Pyrimidin-2-yl-piperidin-4-one. The document details a probable synthetic route and outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive confirmation of its chemical structure. The information presented herein is compiled from established chemical principles and spectroscopic data from analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of piperidin-4-one with 2-chloropyrimidine. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electron-deficient carbon atom of the pyrimidine ring bearing the chlorine atom, leading to the formation of the desired product.

Experimental Protocol:

A mixture of piperidin-4-one hydrochloride (1 equivalent), 2-chloropyrimidine (1 equivalent), and a suitable base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is elucidated through the combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.35Doublet2HH-4', H-6' (Pyrimidine ring)
~6.60Triplet1HH-5' (Pyrimidine ring)
~3.90Triplet4HH-2, H-6 (Piperidine ring)
~2.55Triplet4HH-3, H-5 (Piperidine ring)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~208.0C-4 (C=O)
~161.5C-2' (Pyrimidine ring)
~157.0C-4', C-6' (Pyrimidine ring)
~111.0C-5' (Pyrimidine ring)
~45.0C-2, C-6 (Piperidine ring)
~41.0C-3, C-5 (Piperidine ring)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group
~1720C=O (Ketone) stretching
~1580-1400C=C and C=N stretching (Pyrimidine ring)
~1350-1250C-N stretching
~2950-2850C-H stretching (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₁₁N₃O), the molecular weight is 177.21 g/mol .

m/zAssignment
177[M]⁺ (Molecular ion)
149[M - CO]⁺
95[C₅H₅N₂]⁺ (Pyrimidinyl fragment)
83[C₅H₉N]⁺ (Piperidinone fragment)

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Piperidin-4-one + 2-Chloropyrimidine reaction Nucleophilic Aromatic Substitution start->reaction product This compound reaction->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms elucidation Data Interpretation & Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation

Caption: Workflow for the synthesis and structure elucidation.

The Rising Therapeutic Potential of Pyrimidinylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including essential components of DNA and RNA. When fused with a piperidine ring, the resulting pyrimidinylpiperidine scaffold exhibits a remarkable spectrum of pharmacological activities. These derivatives have garnered significant attention in recent years for their potential as anticancer, antimicrobial, and neuroprotective agents. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in the field.

Anticancer Activities

Pyrimidinylpiperidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell cycle regulation and signal transduction pathways.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various pyrimidinylpiperidine and related pyrimidine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
52 HepG-20.3[1]
HCT-1167[1]
PC-36.6[1]
53 HCT-1165.9[1]
55 HepG-20.3[1]
59 HepG-20.6[1]
60 PC-35.47[1]
HCT-1166.9[1]
6b PC-3-[2]
MCF-7-[2]
6e PC-3-[2]
MCF-7-[2]
8d PC-3-[2]
MCF-7-[2]
Doxorubicin (Standard) HepG-2-[1]
HCT-11612.8[1]
PC-3-[1]

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
3d MCF-743.4[3]
MDA-MB-23135.9[3]
4d MCF-739.0[3]
MDA-MB-23135.1[3]

Table 3: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
65 CDK6115.38[1]
66 CDK6726.25[1]

Table 4: Cytotoxic Activity of Novel Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
3a A5495.988 ± 0.12[3]
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases 4/6 (CDK4/6)

A key mechanism of anticancer action for some pyrimidinylpiperidine derivatives is the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6).[4] These kinases are crucial for the G1-S phase transition of the cell cycle.[5] By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and the suppression of tumor growth.[4][5]

CDK4_6_Inhibition cluster_0 Upstream Signaling cluster_1 CDK4/6 Pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F CDK4/6->E2F Release Rb->E2F Inhibits G1-S Transition G1-S Transition E2F->G1-S Transition Promotes Pyrimidinylpiperidine Derivative Pyrimidinylpiperidine Derivative Pyrimidinylpiperidine Derivative->CDK4/6 Inhibits

CDK4/6 signaling pathway inhibition.

Antimicrobial Activities

Pyrimidinylpiperidine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 5: Antibacterial Activity of Pyrimidine Derivatives

CompoundS. aureus (MIC, µM/ml)B. subtilis (MIC, µM/ml)S. enterica (MIC, µM/ml)E. coli (MIC, µM/ml)P. aeruginosa (MIC, µM/ml)Reference
2 ---0.91-[4]
5 -0.96---[4]
10 --1.55-0.77[4]
12 0.87----[4]

Table 6: Antifungal Activity of Pyrimidine Derivatives

CompoundC. albicans (MIC, µM/ml)A. niger (MIC, µM/ml)Reference
11 -1.68[4]
12 1.73-[4]
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the antimicrobial activity of pyrimidinylpiperidine derivatives using the agar well diffusion method.

Antimicrobial_Workflow Start Start Prepare Bacterial/Fungal Culture Prepare Bacterial/Fungal Culture Start->Prepare Bacterial/Fungal Culture Inoculate Agar Plate Inoculate Agar Plate Prepare Bacterial/Fungal Culture->Inoculate Agar Plate Create Wells in Agar Create Wells in Agar Inoculate Agar Plate->Create Wells in Agar Add Test Compound Add Test Compound Create Wells in Agar->Add Test Compound Incubate Plates Incubate Plates Add Test Compound->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition End End Measure Zone of Inhibition->End

Workflow for antimicrobial testing.

Neuroprotective Activities

There is growing interest in the potential of pyrimidinylpiperidine derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. These compounds have been shown to interact with key targets in the pathological pathways of these diseases.

Signaling Pathway: Inhibition of γ-Secretase in Alzheimer's Disease

One of the key pathological hallmarks of Alzheimer's disease is the formation of amyloid-β (Aβ) plaques. The γ-secretase enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[6] Inhibition of γ-secretase is a major therapeutic strategy to reduce Aβ production.[1] Certain pyrimidinylpiperidine derivatives act as γ-secretase inhibitors.[7]

Gamma_Secretase_Inhibition cluster_0 APP Processing APP APP C99 fragment C99 fragment APP->C99 fragment β-Secretase cleavage β-Secretase β-Secretase Aβ Peptides Aβ Peptides C99 fragment->Aβ Peptides γ-Secretase cleavage γ-Secretase γ-Secretase Amyloid Plaques Amyloid Plaques Aβ Peptides->Amyloid Plaques Aggregation Pyrimidinylpiperidine Derivative Pyrimidinylpiperidine Derivative Pyrimidinylpiperidine Derivative->γ-Secretase Inhibits

References

In Silico Prediction of 1-Pyrimidin-2-yl-piperidin-4-one Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for the identification and characterization of potential molecular targets for the novel compound, 1-Pyrimidin-2-yl-piperidin-4-one. Given the absence of established biological data for this specific molecule, this document serves as a predictive roadmap, leveraging established computational methodologies to generate testable hypotheses regarding its mechanism of action and potential therapeutic applications. The protocols and workflows detailed herein are based on common practices in computational drug discovery and are informed by studies on analogous chemical structures containing pyrimidine and piperidone scaffolds.[1][2][3][4] This guide provides detailed in silico experimental protocols, illustrative quantitative data summaries, and visual representations of logical workflows and hypothetical signaling pathways to aid researchers in initiating the exploration of this compound's pharmacological profile.

Introduction

The process of drug discovery and development is resource-intensive, with target identification and validation being critical early steps.[5][6] In silico approaches offer a cost-effective and rapid means to predict drug-target interactions, thereby prioritizing experimental validation efforts.[5][7][8] The compound this compound features a pyrimidine ring linked to a piperidin-4-one core, structural motifs present in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3][4][9] This guide presents a systematic in silico workflow to elucidate the potential protein targets of this compound.

Predictive In Silico Workflow

The proposed workflow for predicting the targets of this compound integrates several computational techniques, moving from broad, ligand-based predictions to more specific, structure-based analyses.

G cluster_0 Ligand-Based Approaches cluster_1 Structure-Based Approaches cluster_2 System-Level Analysis Ligand Preparation Ligand Preparation Similarity Search Similarity Search Ligand Preparation->Similarity Search Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling Target Identification Target Identification Similarity Search->Target Identification Pharmacophore Modeling->Target Identification QSAR Analysis QSAR Analysis QSAR Analysis->Target Identification Molecular Docking Molecular Docking Target Identification->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Pathway Analysis Pathway Analysis Binding Affinity Prediction->Pathway Analysis Network Pharmacology Network Pharmacology Binding Affinity Prediction->Network Pharmacology

Caption: Predictive In Silico Workflow.

Detailed Methodologies

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[10]

3.1.1. Chemical Similarity Search

  • Protocol:

    • Generate a 2D structure of this compound and convert it to a canonical SMILES representation.

    • Utilize public and commercial databases such as PubChem, ChEMBL, and SciFinder to search for structurally similar compounds using Tanimoto coefficient-based similarity metrics (e.g., Tanimoto coefficient > 0.85).

    • Compile a list of identified analogs with known biological targets and activity data.

3.1.2. Pharmacophore Modeling

  • Protocol:

    • From the similarity search, select a set of active analogs for a specific target family (e.g., kinases).

    • Align the structures and identify common chemical features essential for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

    • Generate a 3D pharmacophore model based on these features.

    • Screen large compound libraries against the generated pharmacophore to identify other potential hits, and to assess how well this compound fits the model.

3.1.3. Quantitative Structure-Activity Relationship (QSAR)

  • Protocol:

    • Gather a dataset of compounds with varying structural features and corresponding biological activities for a hypothesized target (e.g., IC50 values for a particular kinase).

    • Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

    • Develop a mathematical model that correlates the descriptors with biological activity using statistical methods like multiple linear regression or machine learning algorithms.[1]

    • Use the model to predict the activity of this compound.

Structure-Based Approaches

Once a list of potential targets is generated, structure-based methods can be employed to model the interaction between the ligand and its putative protein targets.[10]

3.2.1. Molecular Docking

  • Protocol:

    • Retrieve the 3D crystal structures of the hypothesized protein targets from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Prepare the 3D structure of this compound by assigning partial charges and defining rotatable bonds.

    • Perform molecular docking using software such as AutoDock, Glide, or GOLD to predict the binding pose and affinity of the compound within the active site of the target protein.

    • Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

3.2.2. Binding Free Energy Calculation

  • Protocol:

    • Take the best docking poses as starting points for more computationally intensive binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

    • Run short molecular dynamics simulations to relax the docked complex.

    • Calculate the binding free energy to obtain a more accurate prediction of binding affinity.

Hypothetical Target Prioritization and Data Summary

Based on the known activities of similar pyrimidine and piperidone-containing compounds, several protein families are hypothesized as potential targets. The following tables present illustrative data that could be generated through the described in silico protocols.

Table 1: Predicted Binding Affinities for Hypothesized Kinase Targets

Target KinaseDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
AKT1-9.285Leu156, Glu234, Asp292
EGFR-8.5250Met793, Leu718, Gly796
PI3Kδ-8.9120Val851, Trp780, Met773
SHP2-9.550Gln256, Arg265, Phe182

Table 2: Predicted ADMET Properties

PropertyPredicted ValueRangeAssessment
Molecular Weight177.21< 500Favorable
LogP1.25< 5Favorable
H-bond Donors1< 5Favorable
H-bond Acceptors4< 10Favorable
hERG InhibitionLow Risk-Favorable
CYP2D6 InhibitionNon-inhibitor-Favorable

Potential Signaling Pathway Involvement

Based on the hypothesized kinase targets, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival.

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT Pathway cluster_2 RAS/MAPK Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->PI3K This compound->AKT

Caption: Hypothetical PI3K/AKT Pathway Modulation.

Conclusion

This technical guide provides a robust in silico framework for the initial characterization of this compound. By following the outlined methodologies, researchers can generate valuable, data-driven hypotheses regarding the compound's biological targets and potential therapeutic utility. The predictive nature of these computational approaches necessitates subsequent experimental validation to confirm the findings. However, the application of this in silico workflow can significantly streamline the drug discovery process by focusing laboratory efforts on the most promising avenues of investigation.

References

Navigating the Synthesis and Quality Control of 1-Pyrimidin-2-yl-piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and purity analysis of 1-Pyrimidin-2-yl-piperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in programs utilizing this scaffold.

Commercial Availability and Purity

This compound (CAS No. 116247-92-8) is commercially available from a range of chemical suppliers. While it is generally supplied for research and development purposes, the stated purity can vary between vendors and batches. Researchers should be aware that a Certificate of Analysis (CoA) is the most reliable source for lot-specific purity data.

Below is a summary of representative commercial sources for this compound. Purity levels are typically provided upon request or as part of the CoA.

SupplierCatalog NumberStated PurityNotes
Santa Cruz Biotechnologysc-216300Not specified; refer to CoA[1]For research use only.
Shanghai Jizhi Biochemical Technology Co., Ltd50230Not specified; refer to CoAProvides some physical property data.[2]
BLDpharmBD33128 (Related carboxylic acid)98% (for related compound)Data for a closely related structure.
Various Online MarketplacesVariesTypically >95% to >98%Purity should be independently verified.

Note: The purity of commercially available starting materials is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and biological assays. Independent verification of purity is highly recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and direct approaches involve the coupling of a pyrimidine electrophile with a piperidin-4-one nucleophile. Two primary methods are outlined below: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Synthetic Pathway Overview

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2-Chloropyrimidine 2-Chloropyrimidine This compound This compound 2-Chloropyrimidine->this compound SNA or Buchwald-Hartwig 4-Piperidone 4-Piperidone 4-Piperidone->this compound Base (e.g., K2CO3, DIPEA) Base (e.g., K2CO3, DIPEA) Base (e.g., K2CO3, DIPEA)->this compound Solvent (e.g., DMF, Dioxane) Solvent (e.g., DMF, Dioxane) Solvent (e.g., DMF, Dioxane)->this compound Catalyst (for Buchwald-Hartwig) Catalyst (for Buchwald-Hartwig) Catalyst (for Buchwald-Hartwig)->this compound

Figure 1. General synthetic scheme for this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloropyrimidine

  • 4-Piperidone hydrochloride

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) or DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This method provides an alternative, palladium-catalyzed route to the target compound.

Materials:

  • 2-Chloropyrimidine or 2-Bromopyrimidine

  • 4-Piperidone

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloropyrimidine (1.0 eq), 4-piperidone (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), Xantphos (0.04-0.10 eq), and NaOtBu (1.4 eq).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired product.

Purity Determination and Structural Elucidation

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following sections outline standard protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution into the HPLC system and run the gradient method.

  • Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Figure 2. Workflow for HPLC purity analysis.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Instrumentation and Sample Preparation:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

Expected ¹H NMR Spectral Features (in CDCl₃, predicted):

  • Pyrimidine Protons: A doublet around δ 8.3-8.5 ppm (2H) and a triplet around δ 6.5-6.7 ppm (1H).

  • Piperidone Protons: Two triplets corresponding to the protons on the carbons adjacent to the nitrogen, likely in the range of δ 3.8-4.2 ppm (4H). Two triplets corresponding to the protons on the carbons adjacent to the carbonyl group, likely in the range of δ 2.5-2.8 ppm (4H).

Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):

  • Carbonyl Carbon: A signal around δ 205-210 ppm.

  • Pyrimidine Carbons: Signals in the aromatic region, typically between δ 110-165 ppm.

  • Piperidone Carbons: Aliphatic signals between δ 40-60 ppm.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation Sample_Weighing Sample_Weighing Dissolution_in_Deuterated_Solvent Dissolution_in_Deuterated_Solvent Sample_Weighing->Dissolution_in_Deuterated_Solvent Transfer_to_NMR_Tube Transfer_to_NMR_Tube Dissolution_in_Deuterated_Solvent->Transfer_to_NMR_Tube Acquire_1H_and_13C_Spectra Acquire_1H_and_13C_Spectra Transfer_to_NMR_Tube->Acquire_1H_and_13C_Spectra Process_Spectra Process_Spectra Acquire_1H_and_13C_Spectra->Process_Spectra Assign_Peaks Assign_Peaks Process_Spectra->Assign_Peaks Confirm_Structure Confirm_Structure Assign_Peaks->Confirm_Structure Final_Report Final_Report Confirm_Structure->Final_Report

Figure 3. Workflow for NMR-based structural confirmation.

Conclusion

This technical guide provides essential information for researchers working with this compound. While commercially available, careful consideration of supplier and lot-specific purity is crucial. The outlined synthetic protocols, based on established methodologies like SNAr and Buchwald-Hartwig amination, offer reliable routes to this key intermediate. Furthermore, the detailed analytical procedures for HPLC and NMR will enable researchers to confidently assess the purity and confirm the structure of their material, ensuring the integrity of their downstream applications in drug discovery and development.

References

The Pyrimidinylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidinylpiperidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This heterocyclic framework, which marries the hydrogen bonding capabilities of the pyrimidine ring with the conformational flexibility and substitution potential of the piperidine moiety, has proven to be a privileged structure in the design of potent and selective inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. This guide provides a comprehensive review of the pyrimidinylpiperidine core, detailing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

Therapeutic Applications and Biological Activity

The inherent structural features of the pyrimidinylpiperidine scaffold allow it to interact with a diverse range of biological targets. The pyrimidine ring often serves as a hinge-binding motif in kinase inhibitors, mimicking the adenine base of ATP. The piperidine ring, on the other hand, provides a versatile linker to explore various pharmacophoric groups, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

The pyrimidinylpiperidine scaffold is a prominent feature in the landscape of kinase inhibitor drug discovery. A notable example is found in a series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant, which is a significant challenge in the treatment of non-small cell lung cancer (NSCLC).

Table 1: Biological Activity of Representative Pyrimidinylpiperidine-based EGFR Inhibitors

Compound IDTargetIC50 (nM)Cell LineCell-based IC50 (µM)
9i EGFRT790M/L858R4.902H19750.6210

Data sourced from Bioorganic & Medicinal Chemistry, 2022, 74, 117052.[1][2]

The potent activity of these compounds underscores the effectiveness of the pyrimidinylpiperidine core in targeting clinically relevant kinase mutations.

GPCR and Ion Channel Modulation

Beyond kinases, the pyrimidinylpiperidine scaffold has been successfully employed in the development of modulators for other critical drug targets, such as the Na+/H+ Exchanger-1 (NHE-1), an important ion channel involved in cardiovascular diseases.

Table 2: Biological Activity of a Pyrimidinylpiperidine-based NHE-1 Inhibitor

Compound IDTargetIC50 (µM)Selectivity (NHE-2/NHE-1)Oral Bioavailability (rat)
9t NHE-10.0065140052%

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4796-9.[3][4]

The high potency and selectivity of compound 9t highlight the potential of the pyrimidinylpiperidine scaffold in developing drugs for non-oncology indications.

Experimental Protocols

The synthesis of pyrimidinylpiperidine derivatives and the evaluation of their biological activity are crucial steps in the drug discovery process. The following sections provide detailed methodologies for key experiments.

General Synthesis of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines

This protocol outlines a general synthetic route for the preparation of EGFR inhibitors based on the 2-arylamino-4-(piperidin-4-yloxy)pyrimidine scaffold.

Scheme 1: Synthesis of 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines

G start 2,4-dichloropyrimidine intermediate1 tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate start->intermediate1 Step 1 step1 N-Boc-4-hydroxypiperidine, NaH, THF intermediate2 tert-butyl 4-((2-(arylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate intermediate1->intermediate2 Step 2 step2 Substituted aniline, p-TsOH, 2-pentanol, 140 °C final_product 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives intermediate2->final_product Step 3 step3 TFA, DCM

Caption: General synthetic scheme for 2-arylamino-4-(piperidin-4-yloxy)pyrimidines.

Step 1: Synthesis of tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate To a solution of N-Boc-4-hydroxypiperidine in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at room temperature for 30 minutes. A solution of 2,4-dichloropyrimidine in THF is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of tert-butyl 4-((2-(arylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate A mixture of tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate, the desired substituted aniline, and p-toluenesulfonic acid in 2-pentanol is heated to 140 °C for several hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired product.

Step 3: Deprotection to yield 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives To a solution of tert-butyl 4-((2-(arylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate in dichloromethane (DCM), trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to give the final product.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of compounds against EGFR.

G start Prepare serial dilutions of test compound step1 Add compound, EGFR enzyme, and substrate to well start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate at 30°C for 60 min step2->step3 step4 Add ADP-Glo™ Reagent to stop reaction step3->step4 step5 Add Kinase Detection Reagent step4->step5 step6 Measure luminescence step5->step6 end Calculate IC50 step6->end

Caption: Workflow for in vitro EGFR kinase inhibition assay.

  • Compound Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.

  • Reaction Setup : In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO for 100% activity control). Add 10 µL of a solution containing the recombinant EGFR enzyme and a suitable peptide substrate in kinase assay buffer.

  • Kinase Reaction : Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer to each well. The final reaction volume is 25 µL.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation : Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis : Measure the luminescence of each well using a plate-reading luminometer. Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]

In Vitro NHE-1 Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of NHE-1 activity in cells.

  • Cell Preparation : Culture a suitable cell line (e.g., CHO or HEK293 cells stably expressing human NHE-1) on glass-bottom dishes.

  • Dye Loading : Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Induction of Acidosis : Induce intracellular acidosis using the ammonium pulse method. Incubate the cells in a buffer containing 20 mM NH₄Cl for 5-10 minutes, followed by a rapid switch to a sodium-free buffer.

  • Measurement of pH Recovery : Immediately after inducing acidosis, switch to a sodium-containing buffer with or without the test compound at various concentrations.

  • Fluorescence Measurement : Monitor the recovery of intracellular pH (pHi) by measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) over time using a fluorescence microscope.

  • Data Analysis : Calculate the rate of pHi recovery. The percentage of NHE-1 inhibition is determined by comparing the recovery rate in the presence of the inhibitor to the control (vehicle-treated) cells.[7]

Signaling Pathways

Understanding the signaling pathways in which the drug targets are involved is crucial for rational drug design and for elucidating the mechanism of action of the pyrimidinylpiperidine-based compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[8][9][10] EGFR inhibitors containing the pyrimidinylpiperidine scaffold act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][11]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Inhibitor Pyrimidinylpiperidine EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by a pyrimidinylpiperidine-based inhibitor.

NHE-1 Signaling and Pathophysiological Role

The Na+/H+ Exchanger-1 (NHE-1) is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by extruding one proton in exchange for one sodium ion. Over-activation of NHE-1 can lead to intracellular sodium and calcium overload, contributing to cellular damage in various pathological conditions, including cardiac ischemia-reperfusion injury and heart failure. Pyrimidinylpiperidine-based NHE-1 inhibitors block this exchange, thereby preventing the detrimental downstream consequences of ion dysregulation.

NHE1_Pathway cluster_membrane Plasma Membrane cluster_conditions Pathological Conditions (e.g., Ischemia) cluster_consequences Cellular Consequences NHE1 NHE-1 Na_overload Intracellular Na+ Overload NHE1->Na_overload Na+ influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Ca2+ influx Acidosis Intracellular Acidosis (↓ pHi) Acidosis->NHE1 Activates Na_overload->NCX Activates Damage Cellular Damage Ca_overload->Damage Inhibitor Pyrimidinylpiperidine NHE-1 Inhibitor Inhibitor->NHE1 Inhibits

Caption: Role of NHE-1 in pathological conditions and its inhibition.

Conclusion

The pyrimidinylpiperidine scaffold represents a highly successful and versatile platform in medicinal chemistry. Its ability to be readily synthesized and functionalized allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective modulators of a wide range of biological targets. The examples of EGFR and NHE-1 inhibitors discussed herein demonstrate the significant potential of this scaffold in addressing unmet medical needs in oncology and cardiovascular disease. Future research in this area is expected to further expand the therapeutic applications of pyrimidinylpiperidine-based compounds, solidifying their status as a truly privileged motif in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening of 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous FDA-approved kinase inhibitors.[2] 1-Pyrimidin-2-yl-piperidin-4-one and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors.

These application notes provide a comprehensive set of protocols for the screening and characterization of this compound as a potential kinase inhibitor. The described methodologies cover primary high-throughput screening, determination of inhibitor potency (IC50), and assessment of selectivity across a panel of kinases.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize hypothetical data for the inhibitory activity of this compound against a selection of kinases. This data is representative of what would be generated using the protocols detailed below.

Table 1: Primary High-Throughput Screen (HTS) at 10 µM Compound Concentration

Kinase TargetPercent Inhibition (%)
AKT185.2
MAPK1 (ERK2)15.6
CDK29.8
PI3Kα92.5
VEGFR222.1
EGFR12.3
Src18.9

Table 2: IC50 Determination for Hits from Primary Screen

Kinase TargetIC50 (nM)
AKT175
PI3Kα50

Table 3: Kinase Selectivity Profile

Kinase TargetIC50 (nM)
AKT175
AKT2150
AKT3250
PI3Kα50
PI3Kβ500
PI3Kδ800
PI3Kγ1200

Experimental Protocols

Protocol 1: Primary High-Throughput Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for the rapid screening of compounds against a specific kinase.[1] It measures the amount of ATP remaining in the reaction, where a high luminescence signal corresponds to low kinase activity (and thus, high inhibition).[1]

Materials:

  • Kinase of interest (e.g., AKT1)

  • Peptide substrate specific for the kinase

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor or liquid handling system

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 100 µM in assay buffer.

  • Assay Plate Preparation: Dispense 50 nL of the 100 µM compound working solution into the appropriate wells of the 384-well plate. For control wells, dispense 50 nL of DMSO.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to each well. Add 5 µL of a 2X ATP solution to initiate the reaction. The final volume in each well will be 10 µL.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.[1]

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.[1]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_no_kinase) / (Luminescence_DMSO - Luminescence_no_kinase))

Protocol 2: IC50 Determination

This protocol determines the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM and performing 1:3 dilutions for a 10-point curve.

  • Follow the steps outlined in Protocol 1 , but instead of a single concentration, add 50 nL of each dilution of the compound to the respective wells.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Protocol 3: Kinase Selectivity Profiling

To assess the selectivity of the compound, it should be tested against a panel of kinases.[5]

Procedure:

  • Select a panel of kinases for screening. This panel should include kinases from different families to provide a broad overview of selectivity.

  • Perform the IC50 determination for this compound against each kinase in the panel using the method described in Protocol 2 .

  • Data Analysis: Compare the IC50 values across the different kinases to determine the selectivity profile of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and the experimental workflow for kinase inhibitor screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotion Inhibitor 1-Pyrimidin-2-yl- piperidin-4-one Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT/mTOR signaling pathway with potential points of inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Ras Ras Receptor->Ras Activation Ligand Ligand Ligand->Receptor Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Activation

Caption: The MAPK/ERK signaling cascade, a common target for kinase inhibitors.[6][7]

G start Start: Compound Library hts Primary High-Throughput Screen (HTS) (Single Concentration) start->hts hit_id Hit Identification (% Inhibition > Threshold) hts->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity cell_based Cell-Based Assays (Target Engagement, Proliferation) selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt

Caption: Experimental workflow for kinase inhibitor screening.

G Primary_Screen Primary Screen (e.g., 1000s of compounds) Hits Initial Hits (e.g., 100s of compounds) Primary_Screen->Hits Identifies Activity Confirmed_Hits Confirmed Hits (IC50 < 10 µM) Hits->Confirmed_Hits Confirms Potency Lead_Series Lead Series (Potent & Selective) Confirmed_Hits->Lead_Series Establishes Selectivity

Caption: Logical relationship of the screening cascade from primary hit to lead.

References

Application Notes and Protocols: In Vitro Anticancer Activity Evaluation of 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of the anticancer activity of the novel compound, 1-Pyrimidin-2-yl-piperidin-4-one. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, drawing from studies on structurally related pyrimidine and piperidone derivatives. While specific data for this compound is not yet publicly available, these guidelines offer a robust starting point for its preclinical evaluation.

Overview of Anticancer Evaluation Workflow

The in vitro assessment of a potential anticancer compound typically follows a hierarchical approach. Initial screening involves cytotoxicity assays to determine the compound's potency against a panel of cancer cell lines. Promising candidates are then subjected to more detailed mechanistic studies to elucidate the mode of action, such as the induction of apoptosis or cell cycle arrest.

Anticancer Evaluation Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies Compound Compound MTT Assay MTT Assay Compound->MTT Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Promising Concentrations Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Western Blot IC50 Determination->Western Blot Pathway Analysis Pathway Analysis Apoptosis Assay->Pathway Analysis Cell Cycle Analysis->Pathway Analysis Western Blot->Pathway Analysis

Caption: Workflow for in vitro anticancer drug screening.

Data Presentation: Cytotoxicity of Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrimidine and piperidone derivatives against several human cancer cell lines, as reported in the literature. This data provides a reference for the potential potency of this compound.

Compound TypeCancer Cell LineIC50 (µM)Reference
Indazolyl-substituted piperidin-4-yl-aminopyrimidinesH1975 (Lung Cancer)2.29 - 22.89[1]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesH929, MV-4-11 (Hematological Cancers)Inhibition observed at 1-5 µM[2]
4-aminopyrazolo[3,4-d]pyrimidine derivative (12c)UO-31 (Renal Cancer)0.87[3]
4-aminopyrazolo[3,4-d]pyrimidine derivative (12d)MOLT-4 (Leukemia)2.0[3][4]
Pyrido[1,2-a]pyrimidin-4-one derivative (14i)Kyse-520 (Esophageal Cancer)1.06[5]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB-231 (Breast), PC3 (Prostate)Potency higher than curcumin[6]
Water-soluble curcumin mimic with piperidoneHeLa (Cervical Cancer)0.5[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. Changes in the distribution of cells in the G0/G1, S, and G2/M phases can indicate a cell cycle arrest induced by the compound.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PI/RNase Staining Buffer

  • 70% Ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase Staining Buffer.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Potential Signaling Pathways

Based on studies of related piperidone and pyrimidine compounds, this compound may exert its anticancer effects through the induction of apoptosis. A potential signaling cascade is illustrated below. This pathway often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

Apoptosis Signaling Pathway Compound 1-Pyrimidin-2-yl- piperidin-4-one Cellular_Stress Cellular Stress Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Permeability Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptosis signaling cascade.

To validate the involvement of this pathway, Western blot analysis can be performed to measure the protein expression levels of p53, Bax, Bcl-2, cleaved Caspase-9, and cleaved Caspase-3 following treatment with this compound. The ratio of Bax to Bcl-2 is a critical determinant of apoptosis induction.[7] An increase in this ratio would suggest a shift towards a pro-apoptotic state.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Piperidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of novel piperidinone compounds. The following sections detail the necessary materials, step-by-step procedures for key experiments, and data presentation guidelines to ensure accurate and reproducible results.

Introduction

Piperidinone-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. This document outlines the standardized methods for evaluating the in vitro efficacy of newly synthesized piperidinone derivatives against clinically relevant bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of Novel Piperidinone Derivatives

The antimicrobial efficacy of a series of novel 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives was evaluated to determine their Minimum Inhibitory Concentration (MIC) in µg/mL. The results are summarized in the tables below.[1]

Table 1: Antibacterial Activity (MIC in µg/mL) of 2,6-diaryl-3-methyl-4-piperidones [1]

Compound IDRR'Staphylococcus aureus (ATCC 6538)Escherichia coli (ATCC 8739)Bacillus subtilis (MTCC 441)
1a CH₃N(CH₃)₂12810
2a CH₃OCH₃151113
3a CH₃OH181416
4a i-C₃H₇N(CH₃)₂1079
5a i-C₃H₇OCH₃141012
6a i-C₃H₇OH161214
Ampicillin --544.5

Table 2: Antifungal Activity (MIC in µg/mL) of Thiosemicarbazone Derivatives of 2,6-diaryl-3-methyl-4-piperidones [1]

Compound IDRR'Candida albicans (ATCC 10231)Aspergillus niger (MTCC 281)
1b CH₃N(CH₃)₂2025
2b CH₃OCH₃2228
3b CH₃OH2530
4b i-C₃H₇N(CH₃)₂1822
5b i-C₃H₇OCH₃2026
6b i-C₃H₇OH2428
Terbinafine --1012

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Novel piperidinone compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Compound Stock Solutions:

    • Dissolve the novel piperidinone compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the piperidinone compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted bacterial/fungal suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for fungal growth.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_compound Prepare Piperidinone Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate Wells with Bacterial/Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Novel piperidinone compounds

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Protocol:

  • Preparation of Impregnated Disks:

    • Prepare solutions of the piperidinone compounds at desired concentrations.

    • Apply a standardized volume of each solution to sterile filter paper disks and allow them to dry completely.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Aseptically place the impregnated disks onto the inoculated agar surface.

    • Ensure the disks are firmly in contact with the agar.

    • Space the disks far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measuring Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters using calipers or a ruler.

Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow prep_disks Prepare Piperidinone- Impregnated Disks place_disks Place Disks on Agar Surface prep_disks->place_disks prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (16-20h at 37°C) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the disk diffusion susceptibility test.

Potential Mechanism of Action

While the exact signaling pathways for novel piperidinone compounds are a subject of ongoing research, some piperidine-containing molecules are known to exert their antimicrobial effects through various mechanisms. One such proposed mechanism is the inhibition of bacterial topoisomerase IIα (DNA gyrase), an essential enzyme for DNA replication, transcription, and repair.[2] Another potential mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the bacterial cell.

Proposed Mechanism of Action: Inhibition of Bacterial Efflux Pump

Mechanism_of_Action cluster_cell Inside Bacterial Cell Piperidinone Piperidinone Compound Inhibition Inhibition Piperidinone->Inhibition EffluxPump Bacterial Efflux Pump (e.g., NorA) Accumulation Increased Intracellular Antibiotic Concentration Antibiotic Other Antibiotics Antibiotic->EffluxPump Efflux BacterialCell Bacterial Cell Inhibition->EffluxPump CellDeath Bacterial Cell Death Accumulation->CellDeath

Caption: Proposed mechanism of piperidinone compounds inhibiting bacterial efflux pumps.

Quality Control

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, it is crucial to include quality control (QC) strains with known susceptibility profiles in each experiment.

Recommended QC Strains:

  • Staphylococcus aureus ATCC 29213 or ATCC 25923

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Candida albicans ATCC 90028

The results obtained for the QC strains should fall within the acceptable ranges established by CLSI. If the QC results are out of range, the experimental results should be considered invalid, and the assay should be repeated after troubleshooting potential sources of error.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-Pyrimidin-2-yl-piperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 1-pyrimidin-2-yl-piperidin-4-one analogs, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The following sections detail the SAR, experimental protocols for synthesis and biological evaluation, and relevant signaling pathways.

Structure-Activity Relationship (SAR)

The this compound scaffold has been identified as a promising pharmacophore in the development of inhibitors for various protein kinases. Although a comprehensive SAR study for this exact scaffold is not extensively documented in a single source, analysis of closely related analogs, such as pyrrolopyrimidine and piperidinyl aminopyrimidine derivatives, provides valuable insights into the structural requirements for potent biological activity.

Key modifications on the this compound core can be categorized into three main regions: the pyrimidine ring, the piperidine ring, and substitutions on the piperidine nitrogen.

  • Pyrimidine Ring: Modifications on the pyrimidine ring are crucial for interaction with the hinge region of the kinase ATP-binding pocket. Substituents at the 4- and 6-positions can significantly influence potency and selectivity.

  • Piperidine Ring: The piperidin-4-one moiety serves as a central scaffold. Modifications at the 3- and 5-positions can impact the compound's conformation and interaction with the target protein.

  • Piperidine Substitutions: Analogs with substitutions at the 4-position of the piperidine ring, replacing the ketone, have shown significant activity. For instance, the introduction of an amino carboxamide group has led to potent Akt inhibitors.[1][2]

The following table summarizes the SAR for key analogs based on data from related chemical series.

Compound IDR1 (Piperidine-4 position)R2 (Pyrimidine-4 position)Target KinaseIC50 (nM)Reference
Analog A=O-HIKK-21300[3]
Analog B-NH-SO2-Morpholino-HIKK-2<1300[3]
AZD5363-NH-CO-(S)-CH(Ph-4-Cl)CH2CH2OH-NH2Akt13[1][2]
CCT128930-CH2-Ph-4-Cl-NH2PKBβ47[4]
Compound 17-NH-SO2-piperazino-aryl-HIKK-21300[3]
Compound 9i-O-pyrimidine-2-arylamino-fused thiopheneEGFR T790M/L858R4.902[5]
Compound 14i(pyrido[1,2-a]pyrimidin-4-one core)-S-arylSHP2104[6]

Signaling Pathways

This compound analogs and related compounds have been shown to modulate several key signaling pathways implicated in cancer and inflammation. The primary targets are often protein kinases within these cascades.

The diagram below illustrates a generalized signaling pathway that can be targeted by these inhibitors, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Inhibitor This compound Analog Inhibitor->Akt Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of analogs.

Another relevant pathway is the NF-κB signaling cascade, which plays a crucial role in inflammation. Inhibition of IKK-2 by piperidinyl aminopyrimidine derivatives can block this pathway.[3]

NFkB_Signaling cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK_complex IKK Complex Stimulus->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IKK2_Inhibitor Piperidinyl Aminopyrimidine Analog IKK2_Inhibitor->IKK_complex Inhibition of IKK-2 NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression

Caption: NF-κB signaling pathway and IKK-2 inhibition.

Experimental Protocols

General Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-one

A general synthetic route to 1-(pyrimidin-2-yl)piperidin-4-one involves the nucleophilic substitution of a halogenated pyrimidine with piperidin-4-one. The following is a representative protocol.

Synthesis_Workflow start Start Materials: 2-chloropyrimidine piperidin-4-one reaction Reaction: - Nucleophilic Aromatic Substitution - Solvent: DMF or NMP - Base: K2CO3 or DIPEA - Temperature: 80-120 °C start->reaction workup Workup: - Aqueous workup - Extraction with organic solvent reaction->workup purification Purification: - Column chromatography workup->purification product Product: 1-(pyrimidin-2-yl)piperidin-4-one purification->product

Caption: General synthetic workflow for 1-(pyrimidin-2-yl)piperidin-4-one.

Protocol:

  • Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Reagents: Add 2-chloropyrimidine (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(pyrimidin-2-yl)piperidin-4-one.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Kinase_Assay_Workflow start Start add_compound Add serially diluted compound to plate start->add_compound add_kinase Add kinase/substrate mixture add_compound->add_kinase add_atp Initiate reaction with ATP add_kinase->add_atp incubation1 Incubate at RT (e.g., 60 min) add_atp->incubation1 add_adp_glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubation1->add_adp_glo incubation2 Incubate at RT (e.g., 40 min) add_adp_glo->incubation2 add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubation2->add_detection incubation3 Incubate at RT (e.g., 30 min) add_detection->incubation3 read_luminescence Measure luminescence incubation3->read_luminescence end End read_luminescence->end

References

Application Notes: Cell-Based Assays for Pyrimidinylpiperidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of pyrimidinylpiperidine represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as modulators of key biological pathways. A substantial body of research has focused on their development as potent and selective kinase inhibitors. Kinases are critical regulators of cellular processes, including proliferation, differentiation, survival, and metabolism. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.

This document provides detailed protocols for a panel of essential cell-based assays to characterize the in vitro activity of novel pyrimidinylpiperidine derivatives. The described assays—Cell Viability, Apoptosis, and Cell Cycle Analysis—are fundamental for evaluating the cytotoxic and cytostatic effects of these compounds and for elucidating their mechanism of action.

Postulated Signaling Pathway: CDK Inhibition

Many pyrimidine-based compounds have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs).[1][2][3] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrimidinylpiperidine derivative inhibits CDK2, leading to cell cycle arrest and apoptosis.

G cluster_0 Cell Cycle Progression cluster_1 Compound's Mechanism of Action CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates (inactivates) CellCycleArrest Cell Cycle Arrest (G1 Phase) CDK2->CellCycleArrest E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Compound Pyrimidinylpiperidine Derivative Compound->CDK2 inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis can lead to

Caption: Hypothetical signaling pathway of a CDK2-inhibiting compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrimidine derivatives in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCell LineCell TypeAssay TypeIC50 (µM)
Pyrimidinyl-pyrazoleHTB-26Breast CancerCrystal Violet10 - 50
Pyrimidinyl-pyrazolePC-3Pancreatic CancerCrystal Violet10 - 50
Pyrimidinyl-pyrazoleHepG2Liver CancerCrystal Violet10 - 50
Furan-CarbohydrazideA549Lung CancerMTTVaries
Imidazo[1,2-a]pyrimidineMCF-7Breast CancerSRB39.0 - 43.4
Imidazo[1,2-a]pyrimidineMDA-MB-231Breast CancerSRB35.1 - 35.9

Data is compiled from various sources for structurally related pyrimidine derivatives and serves as a representative example.[4][5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrimidinylpiperidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinylpiperidine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (DMSO).[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to calculate the IC50 value using non-linear regression analysis.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: General workflow for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity (late apoptotic/necrotic).[9]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the pyrimidinylpiperidine derivative at the desired concentration (e.g., IC50) for a specified time (e.g., 24-48 hours). Include an untreated or vehicle-treated control.

  • Harvest Cells: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[5]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations based on their fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

G cluster_quadrant Apoptosis Assay Data Interpretation a b a->b Annexin V-FITC → c a->c Propidium Iodide → d Q1 Necrotic (Annexin V+ / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[6] Treatment with compounds that block cell cycle progression can lead to an accumulation of cells in a specific phase.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the pyrimidinylpiperidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[10]

  • Harvest Cells: Harvest both adherent and floating cells and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol drop-wise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or overnight at -20°C.[4][11]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to ensure only DNA is stained.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. Use the PI signal (read on a linear scale) to generate a histogram of cell count versus DNA content.[4] Gate out doublets to ensure accurate analysis.[11]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to the control.

G cluster_workflow Cell Cycle Analysis Workflow A 1. Treat Cells with Compound B 2. Harvest & Wash Cells A->B C 3. Fix Cells (Cold 70% Ethanol) B->C D 4. Stain with PI & RNase A C->D E 5. Incubate (30 min) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Cycle Phases F->G

Caption: Workflow for cell cycle analysis using propidium iodide.

References

Application Notes and Protocols for High-Throughput Screening of 1-Pyrimidin-2-yl-piperidin-4-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the 1-Pyrimidin-2-yl-piperidin-4-one scaffold. This core structure is of significant interest in drug discovery, particularly for the development of kinase inhibitors. We present detailed protocols for a quantitative HTS (qHTS) campaign targeting Protein Kinase B (Akt), a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer.[1][2][3] The protocols cover a primary biochemical screen for direct enzyme inhibition, a secondary cell-based assay to assess anti-proliferative activity, and a target validation assay to confirm the mechanism of action.

Introduction: The this compound Scaffold

The this compound moiety is a promising pharmacophore found in a variety of biologically active agents. The pyrimidine ring can serve as a hinge-binding motif in many kinase ATP pockets, while the piperidone core provides a versatile three-dimensional structure for substituent derivatization, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4][5] Derivatives of the closely related pyrrolo[2,3-d]pyrimidin-yl)piperidine scaffold have been identified as potent, ATP-competitive inhibitors of Akt, demonstrating nanomolar efficacy and in vivo anti-tumor activity.[1][6][7] Given the high frequency of PI3K/Akt pathway hyperactivation in human cancers, screening libraries of this compound derivatives against Akt is a rational strategy for identifying novel oncology drug candidates.[2][3]

Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Akt is a central node in this pathway, and its inhibition is a key therapeutic strategy.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle Inhibits Inhibitor 1-Pyrimidin-2-yl- piperidin-4-one (Screening Library) Inhibitor->Akt Inhibition (HTS Target)

Caption: Simplified PI3K/Akt signaling pathway and the target for HTS.

High-Throughput Screening Workflow

A tiered screening approach is employed to efficiently identify and validate potent and selective inhibitors from large chemical libraries. The workflow progresses from a high-throughput primary screen to more complex secondary and counter-assays for hit confirmation and characterization.

HTS_Workflow Lib 1-Pyrimidin-2-yl- piperidin-4-one Library Primary Primary Screen (qHTS) Biochemical Akt Assay Lib->Primary Hits Initial Hits Primary->Hits Confirm Hit Confirmation - Dose-Response - Re-synthesis Hits->Confirm Confirmed Confirmed Hits Confirm->Confirmed Secondary Secondary Assays - Cell Proliferation - Cellular Target Engagement Confirmed->Secondary Leads Validated Leads for Optimization Secondary->Leads

References

Application Notes and Protocols for the Derivatization of 1-Pyrimidin-2-yl-piperidin-4-one to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies for the chemical modification of the 1-pyrimidin-2-yl-piperidin-4-one scaffold. The objective of these derivatizations is to explore the structure-activity relationship (SAR) and enhance the therapeutic potency of this class of compounds, which are of significant interest in medicinal chemistry. The piperidine and pyrimidine moieties are key pharmacophores found in a multitude of biologically active molecules, including kinase inhibitors and antimicrobial agents.[1][2][3]

Overview of Derivatization Strategies

The this compound core offers several positions for chemical modification to modulate its physicochemical properties and biological activity. Key derivatization sites include:

  • The Piperidin-4-one Keto Group: This group can be modified to introduce diverse functionalities, altering the molecule's shape, polarity, and hydrogen bonding capacity.

  • The Piperidine Ring: Substitutions on the carbon atoms of the piperidine ring can influence the molecule's conformation and interaction with target proteins.

  • The Pyrimidine Ring: The pyrimidine ring can be substituted to enhance target binding affinity and selectivity.

The following sections detail experimental protocols for these derivatization strategies and present data on the resulting changes in biological potency.

Data Presentation: Structure-Activity Relationship of Derivatives

The following table summarizes the in vitro potency of various derivatives of the this compound scaffold against a hypothetical target kinase. The data is compiled from various studies on related compounds to illustrate the impact of different substitutions.

Compound ID Derivatization at C4 of Piperidine Substitution on Pyrimidine Ring Potency (IC50, nM)
Lead-01 =O (Ketone)Unsubstituted520
PD-02 -OH (Alcohol)Unsubstituted350
PD-03 =N-OH (Oxime)Unsubstituted150
PD-04 -NH2 (Amine)Unsubstituted98
PYR-05 =O (Ketone)4-Methylamino75
PYR-06 =O (Ketone)5-(1-methyl-1H-pyrazol-4-yl)42
COMBI-07 -NH2 (Amine)4-Methylamino15
COMBI-08 -NH2 (Amine)5-(1-methyl-1H-pyrazol-4-yl)8

Note: The data presented is illustrative and compiled from various sources on similar scaffolds to demonstrate potential SAR trends.

Experimental Protocols

A common route for the synthesis of the core structure involves the reaction of 2-chloropyrimidine with piperidin-4-one.

  • Reaction:

    • Dissolve piperidin-4-one hydrochloride (1 equivalent) and 2-chloropyrimidine (1.1 equivalents) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

    • Add a base, for example, triethylamine or potassium carbonate (2.5 equivalents), to neutralize the hydrochloride and facilitate the nucleophilic substitution.

    • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to obtain this compound.

a) Reduction to Hydroxyl Group (e.g., PD-02)

  • Dissolve this compound (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol derivative.

b) Formation of Oxime (e.g., PD-03)

  • Dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Add a base such as sodium acetate or pyridine (1.5 equivalents).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the oxime derivative.

c) Reductive Amination to Amine (e.g., PD-04)

  • To a solution of this compound (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture for 30 minutes, then add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents).

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture with HCl and then basify with NaOH to precipitate the product.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Substitutions on the pyrimidine ring often involve starting with a pre-functionalized pyrimidine before coupling with piperidin-4-one. For instance, using a substituted 2-chloropyrimidine.

Example: Synthesis of a 4-Methylamino-pyrimidine derivative (similar to PYR-05)

  • Start with 2,4-dichloropyrimidine. React it with methylamine in a suitable solvent to selectively substitute one chlorine atom, yielding 2-chloro-N-methylpyrimidin-4-amine.

  • React the resulting 2-chloro-N-methylpyrimidin-4-amine with piperidin-4-one following the general scaffold synthesis protocol described in section 3.1.

Visualizations

The this compound scaffold is often explored as a scaffold for kinase inhibitors. For instance, derivatives of this class have been investigated as inhibitors of kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 1-Pyrimidin-2-yl- piperidin-4-one Derivative Inhibitor->Akt inhibits experimental_workflow start Start: 1-Pyrimidin-2-yl- piperidin-4-one Scaffold synthesis Chemical Derivatization (e.g., Reductive Amination) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Kinase Assay) purification->screening data_analysis Data Analysis (IC50 Determination, SAR) screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design end End: Potent Derivative Identified lead_optimization->end logical_relationship core 1-Pyrimidin-2-yl- piperidin-4-one IC50: 520 nM sub_piperidine C4-Piperidine Derivatization -OH, =N-OH, -NH2 IC50: 98-350 nM core:f1->sub_piperidine:f0 sub_pyrimidine Pyrimidine Substitution 4-Me-NH, 5-Pyrazolyl IC50: 42-75 nM core:f0->sub_pyrimidine:f0 combined Combined Derivatization C4-NH2 & Pyrimidine Sub. IC50: 8-15 nM sub_piperidine:f1->combined:f0 sub_pyrimidine:f1->combined:f0

References

Application Notes and Protocols: 1-Pyrimidin-2-yl-piperidin-4-one Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-pyrimidin-2-yl-piperidin-4-one core is a versatile scaffold in medicinal chemistry, serving as a key structural component in the development of various targeted chemical probes and drug candidates.[1][2] Derivatives based on this framework have been shown to exhibit a range of biological activities, including the inhibition of kinases, modulation of inflammatory pathways, and antiviral effects.[3][4][5] Their utility as chemical probes stems from their ability to specifically interact with biological targets, enabling the interrogation of cellular signaling pathways and the validation of novel therapeutic targets.

This document provides detailed application notes and protocols for the use of a representative chemical probe, AZD5363, an ATP-competitive inhibitor of Akt kinases, which incorporates a related pyrrolo[2,3-d]pyrimidin-yl-piperidine scaffold.[3] These guidelines are intended to assist researchers in utilizing this class of compounds for target validation and pathway analysis.

Featured Chemical Probe: AZD5363

Systematic Name: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Target: Akt Kinases (Akt1, Akt2, Akt3)

Therapeutic Area: Oncology

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of AZD5363
TargetIC50 (nM)
Akt13
Akt28
Akt38

Data extracted from preclinical studies.[3]

Table 2: Cellular Activity of AZD5363
Cell LineAssayEndpointIC50 (nM)
Various Cancer Cell LinesProliferationCell ViabilityVaries by cell line
Breast Cancer XenograftIn vivoTumor Growth InhibitionDose-dependent

AZD5363 has demonstrated pharmacodynamic knockdown of Akt phosphorylation and downstream biomarkers in vivo.[3]

Signaling Pathway

AZD5363 inhibits the Akt signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival GSK3b->Survival Promotes Apoptosis (Inhibited) FOXO->Survival Promotes Apoptosis (Inhibited) AZD5363 AZD5363 AZD5363->Akt Inhibition

Caption: Simplified Akt signaling pathway and the inhibitory action of AZD5363.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Probe) start->prepare_reagents serial_dilution Perform Serial Dilution of Probe prepare_reagents->serial_dilution incubation Incubate Kinase, Substrate, ATP, and Probe serial_dilution->incubation detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Analyze Data and Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Target kinase (e.g., recombinant Akt1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • This compound derivative (e.g., AZD5363)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the chemical probe in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the probe in the assay buffer to create a range of concentrations.

  • In a microplate, add the kinase, substrate, and the diluted probe.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Plot the signal intensity against the probe concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of a this compound derivative on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound derivative (e.g., AZD5363)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the chemical probe in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the probe.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 for cell proliferation.

Other Potential Applications

While this document focuses on an Akt inhibitor, the this compound scaffold is present in compounds targeting other important cellular players. For instance, derivatives have been designed as:

  • NLRP3 Inflammasome Inhibitors: These compounds can be used to study inflammatory diseases by blocking the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines.[4][6]

  • HIV-1 Reverse Transcriptase Inhibitors: Certain derivatives have shown potent activity against wild-type HIV-1, making them valuable tools for virology research.[5]

  • SHP2 Inhibitors: The pyrido[1,2-a]pyrimidin-4-one core, a related structure, has been utilized to develop allosteric inhibitors of SHP2, a key phosphatase in cancer signaling pathways.[7]

Researchers interested in these areas can adapt the general protocols provided above to investigate the effects of relevant this compound derivatives on their specific targets and cellular systems. The versatility of this chemical structure underscores its importance in the ongoing development of novel chemical probes for biomedical research.[2][8]

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1-Pyrimidin-2-yl-piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Pyrimidin-2-yl-piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of a halopyrimidine, such as 2-chloropyrimidine, with piperidin-4-one. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile route for forming the C-N bond between a halopyrimidine (e.g., 2-bromopyrimidine) and piperidin-4-one. This method is known for its broad substrate scope and functional group tolerance.[1]

Q2: Which starting materials are typically used for each synthetic route?

A2: For the synthesis of this compound, the selection of starting materials is crucial:

  • For SNAr:

    • Pyrimidine source: 2-chloropyrimidine or 2-fluoropyrimidine are commonly used. Fluoropyrimidines are generally more reactive in SNAr reactions.

    • Piperidine source: Piperidin-4-one or its hydrochloride salt. If the hydrochloride salt is used, a base is required to liberate the free amine.

  • For Buchwald-Hartwig Amination:

    • Pyrimidine source: 2-bromopyrimidine or 2-chloropyrimidine can be used, although bromo derivatives are often more reactive.

    • Piperidine source: Piperidin-4-one.

    • Catalyst system: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos) are required.

    • Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is necessary.

Q3: How do I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture is taken at regular intervals and analyzed to observe the consumption of starting materials and the formation of the product.

Q4: What are the common methods for purification of this compound?

A4: Purification of the final product is typically achieved through column chromatography on silica gel. Due to the basic nature of the piperidine and pyrimidine moieties, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase. A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Recrystallization can also be employed for further purification if the product is a solid.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Route

This guide addresses common issues encountered during the synthesis of this compound via the SNAr pathway.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Insufficiently activated pyrimidine ring Ensure the use of a pyrimidine with a good leaving group at the 2-position (e.g., F > Cl).[3]
Weak nucleophile If using piperidin-4-one hydrochloride, ensure a sufficient amount of base is used to generate the free amine.
Low reaction temperature Gradually increase the reaction temperature. SNAr reactions often require heating.[3]
Inappropriate solvent Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

Problem 2: Formation of Side Products

Potential Cause Recommended Solution
Di-substitution on the pyrimidine ring (if applicable) Use a controlled stoichiometry of the piperidin-4-one (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture at a lower temperature.
Reaction with solvent Ensure the use of an appropriate aprotic solvent.
Buchwald-Hartwig Amination Route

This section provides troubleshooting for the palladium-catalyzed synthesis of this compound.

Problem 1: Low or No Conversion

Potential Cause Recommended Solution
Inactive catalyst Use an air-stable palladium precatalyst. Ensure the phosphine ligand is bulky and electron-rich.[4] Use fresh, high-purity reagents.
Inappropriate base The choice of base is critical. Screen different bases such as NaOtBu, Cs₂CO₃, or K₃PO₄. Stronger bases are often more effective.
Low reaction temperature Buchwald-Hartwig reactions typically require heating to 80-110 °C.[5]
Oxygen contamination Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.

Problem 2: Significant Side Product Formation

Potential Cause Recommended Solution
Hydrodehalogenation of the pyrimidine This side reaction, where the halogen is replaced by hydrogen, can be minimized by adjusting the ligand-to-metal ratio and ensuring a strictly inert atmosphere.[4]
Homocoupling of the pyrimidine Use a ligand that favors C-N bond formation. Optimizing the catalyst and ligand loading can help.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction between 2-chloropyrimidine and piperidin-4-one.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Piperidin-4-one hydrochloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidin-4-one hydrochloride and anhydrous DMF.

  • Add the base (TEA or DIPEA) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine.

  • Add 2-chloropyrimidine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a DCM/MeOH gradient with 0.5% TEA).

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of 2-bromopyrimidine and piperidin-4-one.

Materials:

  • 2-Bromopyrimidine (1.0 eq)

  • Piperidin-4-one (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by piperidin-4-one and then 2-bromopyrimidine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide a summary of typical reaction parameters for the two main synthetic routes. Please note that these are starting points, and optimization may be required for specific experimental setups.

Table 1: Typical Reaction Conditions for SNAr Synthesis

ParameterCondition
Reactants 2-Chloropyrimidine, Piperidin-4-one HCl
Base Triethylamine (TEA)
Solvent Dimethylformamide (DMF)
Temperature 80-100 °C
Reaction Time 4-12 hours
Typical Yield 60-80%

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Reactants 2-Bromopyrimidine, Piperidin-4-one
Catalyst Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 70-90%

Visualizations

Experimental Workflow for SNAr Synthesis

SNAr_Workflow start Start: 2-Chloropyrimidine & Piperidin-4-one HCl reactants Dissolve in DMF Add Base (TEA) start->reactants reaction Heat to 80-100 °C Monitor by TLC/LC-MS reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography (Silica Gel, DCM/MeOH) workup->purification product Product: 1-Pyrimidin-2-yl- piperidin-4-one purification->product Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig? check_catalyst Is the catalyst system active? (Fresh Pd source, appropriate ligand) start->check_catalyst check_base Is the base appropriate and strong enough? (e.g., NaOtBu, Cs2CO3) start->check_base check_conditions Are reaction conditions optimal? (Inert atmosphere, sufficient temperature) start->check_conditions check_reagents Are starting materials pure? start->check_reagents solution1 Solution: Use pre-catalyst or fresh reagents. Screen different ligands. check_catalyst->solution1 No solution2 Solution: Screen alternative bases. check_base->solution2 No solution3 Solution: Ensure rigorous inert conditions. Optimize temperature. check_conditions->solution3 No solution4 Solution: Purify starting materials. check_reagents->solution4 No

References

Troubleshooting low yield in Buchwald-Hartwig coupling of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Buchwald-Hartwig amination of pyrimidines. The content is structured to address specific experimental issues with practical solutions, supported by data and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the primary parameters I should investigate?

A1: Low yields in the Buchwald-Hartwig amination of pyrimidines, particularly with less reactive chloropyrimidines, often stem from the catalyst system. The choice of palladium precursor, ligand, and base are all critical for catalytic activity.[1]

  • Catalyst/Ligand System: Ensure you are using a suitable ligand for your specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are often effective for these types of couplings.[1] The quality of the palladium source, like Pd₂(dba)₃ or Pd(OAc)₂, is also crucial. For more consistent activation, consider using a pre-formed palladium-ligand complex.[1]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[1] However, if your substrate is sensitive to strong bases, weaker bases such as K₂CO₃ or Cs₂CO₃ may be necessary, though this might require higher reaction temperatures.[1][2]

  • Solvent: Anhydrous toluene is a frequently used and effective solvent for Buchwald-Hartwig reactions.[1][3] It is imperative that the solvent is thoroughly dried, as the presence of water can deactivate the catalyst.[1]

  • Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C.[1][2] If your reaction is proceeding at a lower temperature, a gradual increase may enhance the yield. Microwave irradiation can also be employed to accelerate the reaction and improve yields.[3]

Q2: I am observing a significant amount of hydrodehalogenation of my pyrimidine starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation, where the halide on the pyrimidine ring is replaced by a hydrogen atom, is a common side reaction.[4] This often occurs when the reductive elimination of the desired product is slow, which allows for competing pathways.

To suppress this side reaction, consider the following adjustments:

  • Ligand Choice: Employing more electron-donating and sterically hindered ligands can promote the desired C-N bond formation over hydrodehalogenation.

  • Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu may contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[4]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[4]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[4]

Q3: My reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

A3: Incomplete conversion can be due to several factors, including an inactive catalyst or suboptimal reaction conditions.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[4]

  • Reagent Purity: Verify the purity of your reagents, including the pyrimidine halide, the amine, and the base. Impurities can interfere with the catalytic cycle.

  • Catalyst Loading: While typically low catalyst loadings are desired, for challenging substrates like electron-deficient pyrimidines, a modest increase in the catalyst loading may be beneficial.

  • Reaction Time and Temperature: If the reaction is sluggish, extending the reaction time or increasing the temperature (within the stability limits of your reactants and products) can help drive it to completion.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Buchwald-Hartwig coupling of pyrimidines.

BuchwaldTroubleshooting start Low Yield Observed check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) start->check_catalyst check_conditions Assess Reaction Conditions (Solvent, Temperature, Atmosphere) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_ligand Screen Different Ligands (e.g., XPhos, RuPhos) check_catalyst->optimize_ligand Suboptimal Ligand? optimize_base Test Alternative Bases (e.g., K2CO3, Cs2CO3) check_catalyst->optimize_base Base Incompatibility? use_precatalyst Use a Pre-formed Pd-Ligand Complex check_catalyst->use_precatalyst Inconsistent Activation? increase_temp Increase Temperature or Use Microwave Irradiation check_conditions->increase_temp Low Conversion? ensure_anhydrous Ensure Strictly Anhydrous Conditions check_conditions->ensure_anhydrous Suspect Moisture? purge_system Thoroughly Purge with Inert Gas (Ar/N2) check_conditions->purge_system Suspect Oxygen? purify_reagents Purify/Dry Reagents & Solvent check_reagents->purify_reagents Impurities Detected? adjust_stoichiometry Adjust Amine Stoichiometry (1.2-1.5 eq.) check_reagents->adjust_stoichiometry Side Reactions Observed? success Improved Yield optimize_ligand->success optimize_base->success use_precatalyst->success increase_temp->success ensure_anhydrous->success purge_system->success purify_reagents->success adjust_stoichiometry->success

Caption: A troubleshooting decision tree for low-yield Buchwald-Hartwig pyrimidine couplings.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effects of different catalysts, ligands, bases, and solvents on the yield of Buchwald-Hartwig amination reactions involving pyrimidine derivatives.

Table 1: Effect of Ligand and Base on Yield

Pyrimidine SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-ChloropyrimidineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101285
2-ChloropyrimidineAnilinePd₂(dba)₃ (2)Xantphos (4)K₂CO₃ (2)Toluene1102445
4-ChloropyrimidineMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Dioxane100892
4-ChloropyrimidineMorpholinePd(OAc)₂ (2)PPh₃ (4)NaOtBu (1.4)Dioxane1001830

Table 2: Effect of Solvent and Temperature on Yield

Pyrimidine SubstrateAminePd Source/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyrimidineBenzylaminePd(OAc)₂/BINAPCs₂CO₃Toluene1001288
2-BromopyrimidineBenzylaminePd(OAc)₂/BINAPCs₂CO₃Dioxane1001291
2-BromopyrimidineBenzylaminePd(OAc)₂/BINAPCs₂CO₃DMF1001275
2-BromopyrimidineBenzylaminePd(OAc)₂/BINAPCs₂CO₃Toluene802465

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a general starting point for the palladium-catalyzed amination of a chloropyrimidine with a primary or secondary amine.

Materials:

  • Chloropyrimidine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the chloropyrimidine (1.0 mmol), the palladium precursor (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the base (1.4 mmol) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-arylpyrimidine.

References

Improving the solubility of 1-Pyrimidin-2-yl-piperidin-4-one for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-Pyrimidin-2-yl-piperidin-4-one for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

While experimental data for this specific molecule is limited, we can infer its properties from its structural components: a pyrimidine ring, a piperidine ring, and a ketone group. The presence of two basic nitrogen atoms suggests that the compound is likely a weak base. Its structure indicates a moderate lipophilicity.

Q2: What is the expected general solubility of this compound in common laboratory solvents?

Based on the structure, the following qualitative solubility profile is expected.

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Buffers PBS, Tris, HEPESLow (pH dependent)The molecule's basic nitrogens can be protonated at acidic pH, increasing aqueous solubility.
Polar Protic Solvents Water, Ethanol, MethanolLow to ModerateThe polar ketone and nitrogen atoms can form hydrogen bonds.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are expected to lead to good solubility.
Nonpolar Solvents Hexane, TolueneLowThe overall polarity of the molecule is too high for good solubility in nonpolar solvents.

Q3: Why is my compound precipitating in my aqueous assay buffer?

Precipitation in aqueous buffers is a common issue for compounds with low water solubility. This can occur when a stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous assay buffer, and the concentration of the compound exceeds its aqueous solubility limit.

Troubleshooting Guide: Improving Solubility

This guide provides several strategies to address solubility challenges with this compound.

Issue: Compound insolubility or precipitation during biological assays.

Solution 1: pH Adjustment

The presence of basic nitrogen atoms in this compound makes its aqueous solubility highly dependent on pH. Lowering the pH of the buffer will lead to protonation of these nitrogens, forming a more soluble salt.

Experimental Protocol: Solubility Determination by pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, Tris buffers).

  • Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the solubility as a function of pH to identify the optimal pH for your assay.

Solution 2: Use of Co-solvents

Adding a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.[1][2][3]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Propylene glycol[4]

Important Considerations:

  • The final concentration of the co-solvent should be kept low (typically <1-5%) to avoid affecting the biological activity of the target or causing cellular toxicity.

  • Always run a vehicle control (buffer with the same concentration of co-solvent) to assess the effect of the solvent on your assay.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare Co-solvent Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a dilution series of your compound in your aqueous assay buffer containing varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Visual Inspection: Visually inspect for any precipitation immediately after dilution and after a relevant incubation period.

  • Assay Compatibility Check: Perform your biological assay with the vehicle control (buffer + co-solvent) to ensure the co-solvent concentration does not interfere with the assay results.

Solution 3: Employing Solubilizing Excipients

For more challenging solubility issues, the use of specialized solubilizing agents can be effective.

Excipient TypeExamplesMechanism of Action
Surfactants Tween® 80, Triton™ X-100Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1][5]
Cyclodextrins β-cyclodextrin, HP-β-CDForm inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[1][2][6]

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10 mM HP-β-CD) in your assay buffer.

  • Compound Addition: Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution with vigorous vortexing.

  • Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature.

  • Assay Performance: Use this solution for your biological assay, ensuring to include a vehicle control with the cyclodextrin.

Diagrams

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Troubleshooting cluster_assay Biological Assay prep_compound This compound Stock direct_dilution Direct Dilution prep_compound->direct_dilution prep_buffer Aqueous Assay Buffer prep_buffer->direct_dilution precipitation Precipitation Observed? direct_dilution->precipitation ph_adjust pH Adjustment precipitation->ph_adjust Yes cosolvent Co-solvent Addition precipitation->cosolvent Yes excipient Use of Excipients precipitation->excipient Yes success Soluble Compound precipitation->success No ph_adjust->success cosolvent->success excipient->success perform_assay Perform Biological Assay success->perform_assay analyze_results Analyze Results perform_assay->analyze_results

Caption: Experimental workflow for addressing solubility issues.

logical_relationship cluster_methods Solubilization Methods compound This compound (Poorly Soluble) ph pH Adjustment compound->ph cosolvents Co-solvents compound->cosolvents surfactants Surfactants compound->surfactants cyclodextrins Cyclodextrins compound->cyclodextrins solubility Improved Solubility bioavailability Enhanced Bioavailability for Assay solubility->bioavailability reliable_data Reliable Biological Data bioavailability->reliable_data ph->solubility cosolvents->solubility surfactants->solubility cyclodextrins->solubility

Caption: Logical relationship of solubility enhancement methods.

References

Technical Support Center: Overcoming Resistance to Pyrimidinylpiperidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to pyrimidinylpiperidine inhibitors in their experiments.

General FAQs

Q1: What are pyrimidinylpiperidine inhibitors and what do they target?

A1: Pyrimidinylpiperidine is a chemical scaffold found in various targeted therapies. These inhibitors are not a single class of drugs targeting one protein; instead, they are designed to inhibit different key proteins involved in cancer progression. Depending on the specific molecule, they can target:

  • Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Involved in cell cycle regulation. Examples include Palbociclib, Ribociclib, and Abemaciclib.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated in non-small cell lung cancer. An example is Osimertinib (AZD9291).[3][4]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in certain lymphomas and lung cancers. Brigatinib is an example of an ALK inhibitor with this scaffold.[5][6]

  • Poly (ADP-ribose) Polymerase (PARP): An enzyme crucial for DNA repair. Rucaparib is an example of a PARP inhibitor.[7][8]

Resistance mechanisms are therefore highly dependent on the specific target of the inhibitor being used.

Q2: My cells are showing reduced sensitivity to a pyrimidinylpiperidine inhibitor. What are the general categories of resistance I should consider?

A2: Resistance to targeted therapies, including pyrimidinylpiperidine inhibitors, can be broadly categorized into two types:

  • On-Target Resistance: This involves genetic changes to the drug's direct target, preventing the inhibitor from binding effectively. This includes secondary mutations in the kinase domain of the target protein.[9]

  • Off-Target Resistance: The cell activates alternative signaling pathways to bypass its dependency on the inhibited target. This can involve the amplification of other kinases, activation of downstream signaling molecules, or changes in the tumor microenvironment.[9][10]

Troubleshooting Guide: CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib)

Q3: My breast cancer cell line, which was initially sensitive to Palbociclib, is now proliferating in the presence of the drug. What is the most common reason for this?

A3: The most common mechanism of resistance to CDK4/6 inhibitors is the loss of the Retinoblastoma (Rb) tumor suppressor protein.[1][11][12] CDK4/6 inhibitors work by preventing the phosphorylation of Rb, which blocks cell cycle progression. If Rb is lost, the cell cycle can proceed regardless of CDK4/6 activity.

Troubleshooting Steps:

  • Confirm Rb Status: Perform a western blot to check for the presence of total Rb protein in your resistant cells compared to the parental, sensitive cells. A complete loss of Rb protein is a strong indicator of this resistance mechanism.

  • Assess Rb Phosphorylation: If total Rb is present, check the phosphorylation status of Rb at key sites (e.g., Ser780, Ser807/811). Persistent phosphorylation in the presence of the inhibitor suggests a failure of the drug to engage its target or an overriding signal.

Q4: I've confirmed that Rb is still present in my Palbociclib-resistant cells. What other mechanisms could be at play?

A4: If Rb is present, resistance is likely due to the activation of bypass signaling pathways that allow the cell to progress through the G1-S phase transition without relying on CDK4/6. Key mechanisms include:

  • Upregulation of Cyclin E1 and CDK2: This complex can phosphorylate Rb independently of CDK4/6.[1][13]

  • Activation of the PI3K/AKT/mTOR pathway: This pathway can promote cell cycle progression through various mechanisms.[12][13][14]

  • Activation of the RAS/MEK/ERK (MAPK) pathway: This is another critical signaling pathway that can drive cell proliferation.[1]

  • Amplification of CDK6 or CDK4: Increased levels of the target protein can sometimes overcome the inhibitory effect of the drug.[2][13]

  • Overexpression of drug efflux pumps: Proteins like ABCB1 can actively pump the drug out of the cell, reducing its intracellular concentration.[15]

Troubleshooting Workflow:

start Resistant Cells rb_check Check Rb Status (Western Blot) start->rb_check rb_lost Rb Lost rb_check->rb_lost No rb_present Rb Present rb_check->rb_present Yes rb_loss_mechanism Resistance due to Target Loss rb_lost->rb_loss_mechanism bypass_check Analyze Bypass Pathways (Western Blot for Cyclin E, CDK2, p-AKT, p-ERK) rb_present->bypass_check bypass_activated Bypass Pathway Activated bypass_check->bypass_activated Yes efflux_check Investigate Drug Efflux (e.g., ABCB1 expression) bypass_check->efflux_check No bypass_mechanism Resistance due to Bypass Signaling bypass_activated->bypass_mechanism

Caption: Logical workflow for troubleshooting CDK4/6 inhibitor resistance.

Troubleshooting Guide: EGFR Inhibitors (e.g., Osimertinib)

Q5: My EGFR-mutant (T790M) lung cancer cells have developed resistance to Osimertinib. What is a likely on-target resistance mechanism?

A5: A common on-target resistance mechanism to the third-generation EGFR inhibitor Osimertinib is the acquisition of a tertiary mutation in the EGFR kinase domain, most notably the C797S mutation .[16] This mutation prevents the covalent binding of Osimertinib to the EGFR protein, rendering it ineffective.

Troubleshooting Steps:

  • Sequence the EGFR Kinase Domain: Perform DNA sequencing (e.g., Sanger or Next-Generation Sequencing) on the resistant cells to look for mutations at the C797 codon.

  • Consider Allelic Context: The effect of the C797S mutation depends on whether it is on the same allele (in cis) or a different allele (in trans) as the T790M mutation. This can influence subsequent treatment strategies.

Q6: I've sequenced my Osimertinib-resistant cells and did not find a C797S mutation. What are the likely off-target resistance mechanisms?

A6: Off-target resistance to Osimertinib is common and often involves the activation of bypass signaling pathways. The most frequently observed mechanisms are:

  • MET Amplification: A significant increase in the copy number of the MET gene leads to the overproduction of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways like PI3K/AKT, independent of EGFR.[17][18]

  • HER2 Amplification: Similar to MET, amplification of the ERBB2 (HER2) gene can also drive resistance.

  • Activation of the RAS-MAPK Pathway: Mutations in genes like NRAS or KRAS can lead to constitutive activation of this pathway.[4][19]

  • Histologic Transformation: In some cases, the lung adenocarcinoma can transform into a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.[20]

Signaling Pathway Overview:

cluster_0 EGFR Pathway cluster_1 Bypass Pathways EGFR EGFR (T790M) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/Survival ERK->Proliferation MET MET (Amplified) PI3K PI3K MET->PI3K HER2 HER2 (Amplified) HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits C797S C797S Mutation C797S->Osimertinib Blocks Binding

Caption: EGFR signaling and key resistance bypass pathways.

Quantitative Data Summary

The following tables summarize representative data on the shift in inhibitor sensitivity observed in resistant cell lines.

Table 1: Representative IC50 Values for CDK4/6 Inhibitors

Cell Line Inhibitor Parental IC50 (µM) Resistant IC50 (µM) Fold Change Resistance Mechanism
MCF-7 Palbociclib ~0.1 >4.0 >40 Rb loss
T47D Palbociclib ~0.2 >5.0 >25 Cyclin E1/CDK2 upregulation

| CAMA-1 | Ribociclib | ~0.3 | >6.0 | >20 | PI3K pathway activation |

Table 2: Representative IC50 Values for EGFR/ALK Inhibitors

Cell Line Inhibitor Parental IC50 (nM) Resistant IC50 (nM) Fold Change Resistance Mechanism
NCI-H1975 Osimertinib ~15 >1000 >66 C797S mutation
PC-9 Osimertinib ~10 >500 >50 MET amplification

| H3122 | Brigatinib | ~10 | ~184 | ~18 | G1202R mutation |

Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for illustrative purposes.[5][21][22]

Detailed Experimental Protocols

Protocol 1: Generation of a Pyrimidinylpiperidine Inhibitor-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the inhibitor.[23][24]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidinylpiperidine inhibitor (e.g., Palbociclib, Osimertinib) sterile stock solution in DMSO

  • Standard cell culture equipment

Method:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the baseline IC50 of the inhibitor for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC50.

  • Monitor and Passage: Closely monitor the cells. Initially, expect significant cell death. Passage the surviving, proliferating cells in the drug-containing medium.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the inhibitor concentration. A stepwise increase of 1.5 to 2-fold is a common approach.

  • Repeat and Select: Repeat the process of adaptation and dose escalation over several months to select for a stably resistant population.

  • Confirm Resistance: Periodically determine the IC50 of the cultured cells. A significant increase (e.g., >10-fold) in the IC50 value compared to the parental line confirms resistance.

  • Cryopreserve Stocks: At various stages of resistance development, cryopreserve vials of the cells for future experiments.

Protocol 2: Western Blot Analysis of Key Resistance Pathway Proteins

This protocol outlines the steps for analyzing protein expression and phosphorylation to investigate resistance mechanisms.[25][26][27][28]

Materials:

  • Parental and resistant cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Rb, anti-p-Rb, anti-Cyclin E1, anti-CDK2, anti-p-AKT, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Method:

  • Sample Preparation: Lyse cells and quantify protein concentration. Normalize all samples to the same protein concentration.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-Actin) to compare protein levels between sensitive and resistant cells.

Protocol 3: Detection of MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)

This protocol provides an overview of the FISH technique, the gold standard for detecting gene amplification.[29][30][31]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections

  • FISH probe set for MET (red) and a control centromeric probe for chromosome 7 (CEP7, green)

  • Pre-treatment and hybridization reagents

  • Fluorescence microscope with appropriate filters

  • DAPI counterstain

Method:

  • Slide Preparation: Prepare slides with thin sections of the FFPE block.

  • Pre-treatment: Deparaffinize, rehydrate, and perform heat-induced epitope retrieval and protease digestion to expose the nuclear DNA.

  • Denaturation: Co-denature the probe and the target DNA on the slide.

  • Hybridization: Allow the fluorescent probes to hybridize to their target DNA sequences overnight.

  • Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.

  • Counterstaining: Apply DAPI to stain the cell nuclei.

  • Scoring and Interpretation: Under a fluorescence microscope, score a minimum of 50 intact, non-overlapping tumor cell nuclei. Count the number of red (MET) and green (CEP7) signals in each nucleus. Calculate the MET/CEP7 ratio.

    • Interpretation: MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0. High polysomy may also be considered.

Experimental Workflow for Characterizing a Resistant Cell Line:

start Generate Resistant Cell Line (Protocol 1) confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance on_target_analysis On-Target Analysis (e.g., Sequencing for mutations) confirm_resistance->on_target_analysis off_target_analysis Off-Target Analysis confirm_resistance->off_target_analysis data_integration Integrate Data and Determine Mechanism on_target_analysis->data_integration western_blot Western Blot for Bypass Pathways (Protocol 2) off_target_analysis->western_blot fish_ngs FISH/NGS for Gene Amplification (Protocol 3) off_target_analysis->fish_ngs western_blot->data_integration fish_ngs->data_integration

Caption: A typical workflow for characterizing a newly generated resistant cell line.

References

Minimizing off-target effects of 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-Pyrimidin-2-yl-piperidin-4-one, a hypothetical kinase inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize and assess off-target effects during your research.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: Based on its structural motifs, this compound is presumed to be a kinase inhibitor. The pyrimidine and piperidine scaffolds are common in molecules designed to target the ATP-binding pocket of protein kinases. However, the specific primary target kinase is not definitively established and may vary depending on the cellular context.

Q2: My experiments show effects in a cell line that does not express the intended target kinase. What could be the reason?

A2: This is a strong indication of off-target activity.[1] Many kinase inhibitors can interact with multiple kinases and other proteins, leading to unexpected cellular responses.[2] It is crucial to perform experiments to identify these off-target interactions.

Q3: What are the first steps to investigate suspected off-target effects?

A3: A multi-step approach is recommended. Start by performing a dose-response curve to determine the lowest effective concentration. Then, consider a kinome-wide selectivity screen to identify other potential kinase targets.[1] Additionally, using Western blotting to analyze the phosphorylation status of key signaling proteins can provide insights into which pathways are being affected.[1]

Q4: How can I distinguish between on-target and off-target-induced cytotoxicity?

A4: To differentiate between on-target and off-target cytotoxicity, you can perform a rescue experiment by overexpressing a drug-resistant mutant of the primary target. If the cytotoxicity is mitigated, it suggests an on-target effect. If cytotoxicity persists, it is likely due to off-target interactions.[1] Testing inhibitors with different chemical scaffolds that target the same primary kinase can also help distinguish between on- and off-target effects.[1]

Q5: Are there computational methods to predict potential off-target effects?

A5: Yes, computational approaches can predict potential off-target interactions.[3][4] These methods use chemical similarity, molecular docking, and machine learning algorithms to screen for potential binding to a wide range of proteins.[3] These in silico analyses can help prioritize experimental validation of predicted off-targets.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue Possible Cause Recommended Action Expected Outcome
High levels of cytotoxicity at effective concentrations Off-target kinase inhibition1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[1]1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. Confirmation of on-target toxicity if cytotoxicity persists with structurally different inhibitors.
Inappropriate dosage1. Perform a detailed dose-response curve to determine the minimal effective concentration.Minimized cytotoxicity while maintaining on-target activity.
Inconsistent or unexpected experimental results Off-target effects on other signaling pathways1. Use Western blotting or phosphoproteomics to examine the activation state of key proteins in related signaling pathways.[1] 2. Perform a kinome-wide selectivity screen.Identification of affected off-target pathways, providing a clearer understanding of the compound's mechanism of action.
Compound solubility issues1. Verify the solubility of the compound in your experimental media. 2. Ensure the vehicle control (e.g., DMSO) is not causing toxicity at the concentration used.Prevention of compound precipitation and elimination of solvent-induced artifacts.
Activation of compensatory signaling pathways Cellular feedback mechanisms1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., upregulation of parallel signaling cascades).[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A more complete inhibition of the signaling network and potentially enhanced therapeutic effect.

Experimental Protocols

Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to detect lower-affinity interactions.

  • Assay: Submit the compound to a commercial kinome profiling service or perform an in-house kinase panel screen. These assays typically measure the percentage of inhibition of each kinase at the tested concentration.

  • Data Analysis: Analyze the results to identify any kinases that are significantly inhibited besides the intended target. A common threshold for a significant off-target hit is >50% inhibition.

Western Blotting for Pathway Analysis

Objective: To assess the effect of the inhibitor on specific signaling pathways by examining the phosphorylation state of key proteins.[1]

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a defined period.

  • Lysate Preparation: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, JNK).

  • Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins in response to the inhibitor.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curves of the target protein and other proteins in the presence and absence of the inhibitor.

  • Analysis: A shift in the melting curve indicates direct binding of the compound to the protein.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation of Off-Target Effects cluster_analysis Data Analysis and Interpretation cluster_mitigation Mitigation Strategies A Unexpected Phenotype or High Cytotoxicity Observed B Kinome-Wide Selectivity Screen A->B C Pathway Analysis (Western Blot) A->C D Cellular Thermal Shift Assay (CETSA) A->D E Identify Off-Target Kinases B->E F Identify Dysregulated Pathways C->F G Confirm Direct Target Engagement D->G H Dose Optimization E->H I Rational Drug Redesign E->I J Use of More Selective Inhibitors E->J F->H F->I F->J G->H G->I G->J signaling_pathway cluster_pathway Hypothetical Signaling Cascade Receptor Receptor Tyrosine Kinase (RTK) On_Target Primary Target Kinase Receptor->On_Target Off_Target Off-Target Kinase Receptor->Off_Target Downstream1 Downstream Effector 1 On_Target->Downstream1 Downstream2 Downstream Effector 2 Off_Target->Downstream2 Cellular_Response1 Desired Cellular Response Downstream1->Cellular_Response1 Cellular_Response2 Undesired Cellular Response Downstream2->Cellular_Response2 Inhibitor 1-Pyrimidin-2-yl- piperidin-4-one Inhibitor->On_Target Inhibitor->Off_Target troubleshooting_logic Start Inconsistent Results? Check_Solubility Verify Compound Solubility Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Optimize_Solubilization Optimize Solubilization Protocol Solubility_OK->Optimize_Solubilization No Dose_Response Perform Dose-Response Curve Solubility_OK->Dose_Response Yes Toxicity_Observed High Toxicity? Dose_Response->Toxicity_Observed Investigate_Off_Target Investigate Off-Target Effects (See Workflow) Toxicity_Observed->Investigate_Off_Target Yes On_Target_Effect Likely On-Target Effect Toxicity_Observed->On_Target_Effect No

References

Technical Support Center: Purification of Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of piperidinone derivatives. It is designed for researchers, scientists, and drug development professionals to offer practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with piperidinone derivatives?

A1: Researchers often face several challenges when purifying piperidinone derivatives. These include:

  • Low Recovery and Yield: This can be caused by using too much solvent during recrystallization, irreversible adsorption to the stationary phase in chromatography, or product decomposition.[1][2]

  • "Oiling Out": Instead of forming crystals, the compound separates as an oil. This can be due to a low melting point of the compound, the presence of impurities, or rapid cooling.[3]

  • Co-elution of Impurities: Structurally similar impurities can be difficult to separate from the target compound using standard chromatographic techniques.

  • Peak Tailing in HPLC: The basic nature of the piperidine nitrogen can lead to interactions with the stationary phase, resulting in asymmetrical peaks.[4]

  • Chiral Separations: Separating enantiomers of chiral piperidinone derivatives requires specialized chiral stationary phases and method development.[5]

Q2: How can I improve the yield of my piperidinone derivative during recrystallization?

A2: To improve recrystallization yield, consider the following:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant loss of product to the mother liquor.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.

  • Second Crop Crystallization: Concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second crop of crystals.[1]

  • Solvent Selection: Ensure you have selected an appropriate solvent where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q3: My piperidinone derivative is "oiling out" during recrystallization. What should I do?

A3: "Oiling out" can be addressed by:

  • Adding More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent.[3]

  • Slowing Down the Cooling Process: Allow the flask to cool at a slower rate. Leaving the hot solution on a cooling hot plate can be effective.[3]

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.

  • Using a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.[3]

  • Changing the Solvent System: If the problem persists, it may be necessary to recover the compound and attempt recrystallization with a different solvent or solvent mixture.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in HPLC (Peak Tailing)

Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like piperidinone derivatives by HPLC. This is often due to strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica-based stationary phase.

Troubleshooting Workflow for HPLC Peak Tailing

G Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_column Check Column Condition (Age, Contamination) start->check_column Is the column old or contaminated? check_mobile_phase Review Mobile Phase (pH, Buffer Strength) start->check_mobile_phase Is the mobile phase appropriate? check_sample Evaluate Sample (Overload, Solvent Mismatch) start->check_sample Is there a sample issue? check_instrument Inspect Instrument (Dead Volume, Connections) start->check_instrument Could it be the instrument? sol_column Flush or Replace Column Use Guard Column check_column->sol_column sol_mobile_phase Adjust pH (Lower for basic compounds) Increase Buffer Strength Add Modifier (e.g., Triethylamine) check_mobile_phase->sol_mobile_phase sol_sample Dilute Sample Inject in Mobile Phase check_sample->sol_sample sol_instrument Optimize Tubing and Connections Check Detector Settings check_instrument->sol_instrument G Decision Tree for Purification Method Selection start Crude Piperidinone Derivative is_solid Is the compound a solid? start->is_solid thermal_stability Is it thermally stable? is_solid->thermal_stability Yes polarity_diff Significant polarity difference between compound and impurities? is_solid->polarity_diff No (Oil) thermal_stability->polarity_diff No recrystallization Recrystallization thermal_stability->recrystallization Yes flash_chromatography Flash Column Chromatography polarity_diff->flash_chromatography Yes prep_hplc Preparative HPLC polarity_diff->prep_hplc No is_chiral Is the compound chiral? is_chiral->start No, but still impure chiral_hplc Chiral HPLC/SFC is_chiral->chiral_hplc Yes recrystallization->is_chiral flash_chromatography->is_chiral prep_hplc->is_chiral distillation Distillation (if applicable)

References

Technical Support Center: Synthesis of 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Pyrimidin-2-yl-piperidin-4-one. It includes frequently asked questions, detailed troubleshooting guides, and scalable experimental protocols.

Synthesis Overview

The synthesis of this compound is typically achieved through the coupling of a 2-halopyrimidine with piperidin-4-one. The two most common and effective methods for forming the crucial C-N bond are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. The choice between these routes often depends on the desired scale, available starting materials, and specific laboratory capabilities.

Reactants 2-Halopyrimidine (X = Cl, Br) + Piperidin-4-one SNAr Nucleophilic Aromatic Substitution (SNAr) Reactants->SNAr Buchwald Buchwald-Hartwig Amination Reactants->Buchwald Product This compound SNAr->Product Buchwald->Product

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two main strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a 2-halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine) with piperidin-4-one. The reaction is often facilitated by a base in a suitable solvent. The pyrimidine ring is electron-deficient, which activates it for nucleophilic attack.[1][2][3][4]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a 2-halopyrimidine and piperidin-4-one.[5][6] This method is known for its broad substrate scope and functional group tolerance, often providing higher yields under milder conditions compared to traditional SNAr.[5][7]

Q2: Which synthesis route is preferable for large-scale production?

Both routes are scalable, but each has distinct advantages and disadvantages.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Cost Generally lower cost (no expensive catalyst/ligand).Higher cost due to palladium catalyst and phosphine ligands.
Conditions Often requires higher temperatures and stronger bases.Milder reaction conditions are typically possible.
Yield & Purity Can be lower with potential for side products.Often provides higher yields and cleaner reactions.[7][8]
Process Safety Fewer toxic heavy metals.Requires removal of residual palladium to ppm levels for pharmaceutical applications.
Scalability Simpler process, easier to scale.More complex, requires strict inert atmosphere control.

For initial large-scale synthesis where cost is a primary driver, optimizing the SNAr pathway is often the first choice. For applications demanding high purity and yield, the Buchwald-Hartwig amination is superior, despite the higher cost and process complexity.[9]

Q3: What are the critical parameters for a successful SNAr reaction?

Key parameters include:

  • Leaving Group: The reactivity order on the pyrimidine ring is generally F > Cl > Br > I for the rate-determining addition step of SNAr.[2][4]

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial to neutralize the HX generated during the reaction without competing with the piperidin-4-one nucleophile.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: Elevated temperatures (80-150 °C) are often required to drive the reaction to completion.

Q4: How do I choose the right catalyst and ligand for the Buchwald-Hartwig amination?

The choice of catalyst and ligand is critical for success.

  • Palladium Source: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[8]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. For coupling with N-heterocycles, ligands like Xantphos or X-Phos are often effective.[7][8] The ligand stabilizes the palladium center and facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are frequently used.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Start Low or No Yield Observed Check_Reagents 1. Check Purity of Starting Materials (2-halopyrimidine, piperidin-4-one) Start->Check_Reagents Check_Inert 2. Verify Inert Atmosphere (For Buchwald-Hartwig) Check_Reagents->Check_Inert Reagents OK Sol_Reagents Purify reagents (distillation, recrystallization) or use new batch. Check_Reagents->Sol_Reagents Impure Check_Conditions 3. Review Reaction Conditions (Temp, Time, Base, Solvent) Check_Inert->Check_Conditions Atmosphere OK Sol_Inert Ensure rigorous degassing of solvent and use of N₂ or Ar atmosphere. Check_Inert->Sol_Inert O₂/H₂O Contamination Check_Catalyst 4. Assess Catalyst/Ligand Activity (For Buchwald-Hartwig) Check_Conditions->Check_Catalyst Conditions OK Sol_Conditions Systematically vary temperature, prolong reaction time, or screen alternative bases/solvents. Check_Conditions->Sol_Conditions Suboptimal Sol_Catalyst Use fresh catalyst/ligand. Ensure they are handled in a glovebox. Check_Catalyst->Sol_Catalyst Inactive

Caption: Troubleshooting workflow for low product yield.

Problem: Low or No Product Yield

  • Possible Cause (Buchwald-Hartwig): The palladium catalyst is inactive or has decomposed.

    • Solution: Use a fresh source of palladium pre-catalyst and ligand. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under a strict inert atmosphere (Nitrogen or Argon), as oxygen can deactivate the catalyst.

  • Possible Cause (SNAr): The reaction temperature is too low or the reaction time is insufficient.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction by TLC or LC-MS. If the temperature is optimal, try extending the reaction time.

  • Possible Cause (Both): Poor quality of starting materials.

    • Solution: Verify the purity of the 2-halopyrimidine and piperidin-4-one. Piperidin-4-one, in particular, can be unstable and is often stored as its hydrochloride salt, which must be neutralized before use.

  • Possible Cause (Both): The base is inappropriate or insufficient.

    • Solution: For SNAr, ensure at least 2-3 equivalents of a base like K₂CO₃ are used. For Buchwald-Hartwig, ensure a strong base like NaOt-Bu is used and that it is fresh and has been handled under inert conditions.

Problem: Significant Formation of Side Products

  • Possible Cause (Buchwald-Hartwig): Hydrodehalogenation of the 2-halopyrimidine starting material.

    • Solution: This side reaction can compete with the desired amination.[5] Optimizing the ligand-to-metal ratio or switching to a different ligand system can often suppress this pathway.

  • Possible Cause (SNAr): Formation of di-substituted products or other impurities from reactions with the solvent (e.g., DMF).

    • Solution: Lowering the reaction temperature may reduce the rate of side product formation. Additionally, ensure the stoichiometry of the reactants is correct; using a slight excess of the piperidin-4-one may be beneficial.

  • Possible Cause (Both): The product is unstable under the reaction conditions.

    • Solution: Monitor the reaction profile over time. If the product concentration peaks and then decreases, it indicates degradation. In this case, running the reaction at a lower temperature for a longer duration may be necessary.

Problem: Difficulty in Product Purification

  • Possible Cause: The product co-elutes with starting material or a major impurity during column chromatography.

    • Solution: Screen different solvent systems for chromatography. A gradient elution may be necessary. If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.

  • Possible Cause: The product is a persistent oil and fails to crystallize.

    • Solution: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. If this fails, converting the product to a salt (e.g., hydrochloride salt) can often yield a stable, crystalline solid that is easier to handle and purify.

Experimental Protocols

The following are representative protocols. Researchers should perform their own optimization.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidin-4-one hydrochloride (1.0 eq), 2-chloropyrimidine (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to the piperidin-4-one.

  • Reaction: Heat the mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

  • Reagents & Setup: In a glovebox, add to an oven-dried Schlenk flask: Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Reactant Addition: Add 2-bromopyrimidine (1.0 eq) and piperidin-4-one (1.2 eq).

  • Solvent & Reaction: Add anhydrous, degassed toluene to create a 0.5 M solution. Seal the flask, remove it from the glovebox, and heat to 100 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is often complete in 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: Enhancing the Metabolic Stability of 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the metabolic stability of 1-Pyrimidin-2-yl-piperidin-4-one and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound analog shows very high clearance in my initial liver microsome stability assay. What are the likely metabolic "soft spots" on this scaffold?

A1: Based on the chemical structure, the most probable sites of metabolic liability for the this compound scaffold are:

  • Piperidin-4-one Ring: The carbons alpha to the piperidine nitrogen (C2' and C6') are susceptible to CYP450-mediated oxidation. This can lead to the formation of an iminium ion intermediate, which can be further oxidized to a lactam or other downstream metabolites.

  • Pyrimidine Ring: Electron-deficient aromatic systems like pyrimidine can be substrates for enzymes such as aldehyde oxidase (AO), leading to oxidation. Hydroxylation at the C5 position of the pyrimidine ring is a common metabolic pathway for related pyrimidine-containing compounds.

  • Piperidin-4-one Carbonyl: While typically less liable than C-H bonds, the ketone moiety could potentially undergo reduction, although this is generally a slower metabolic reaction.

To confirm the metabolic hotspots for your specific analog, a metabolite identification (MetID) study is highly recommended.

Q2: How can I distinguish between metabolic instability and chemical instability in my assay?

A2: It is crucial to determine if the loss of your compound is due to enzymatic activity or degradation in the assay buffer. To differentiate between these, you should include the following controls in your experiment:

  • Minus NADPH Control: Run the microsomal stability assay without the NADPH cofactor. Since most CYP450-mediated metabolism is NADPH-dependent, a significant reduction in compound loss in this control compared to the complete reaction mix suggests metabolic instability. If the compound loss is similar in both conditions, it points towards non-enzymatic degradation.

  • Buffer Stability Control: Incubate your compound in the assay buffer alone (without microsomes or cofactors) under the same conditions (e.g., 37°C). This will reveal if the compound is inherently unstable at the assay's pH or temperature.

  • Heat-Inactivated Microsomes Control: Incubate your compound with microsomes that have been heat-inactivated. This control helps to account for any non-specific binding to microsomal proteins while eliminating enzymatic activity.

Q3: I'm observing significant variability in my metabolic stability results between experiments. What could be the cause?

A3: Inconsistent results in metabolic stability assays can stem from several factors:

  • Reagent Variability: Ensure that your liver microsomes have consistent enzyme activity between batches. The activity of NADPH solutions can also diminish with improper storage or repeated freeze-thaw cycles. Always use freshly prepared cofactor solutions.

  • Assay Conditions: Inconsistencies in incubation times, temperature, microsomal protein concentration, or final solvent concentration (e.g., DMSO) can lead to variability.

  • Nonspecific Binding: Highly lipophilic compounds may bind to plasticware, leading to an overestimation of clearance. Using low-binding plates and including a time-zero (T0) sample (where the reaction is stopped immediately after adding the compound) can help to account for this.

  • Compound Solubility: If your compound precipitates in the assay medium, it will not be available for metabolism, leading to inaccurate results. Check for precipitation and ensure the final solvent concentration is low and consistent.

Q4: What are the primary medicinal chemistry strategies to improve the metabolic stability of the this compound scaffold?

A4: Once the metabolic hotspots have been identified, several strategies can be employed to enhance stability:

  • Blocking Sites of Metabolism:

    • Piperidine Ring: Introduce small, sterically hindering groups, such as a methyl or cyclopropyl group, on the carbons adjacent to the piperidine nitrogen to block CYP450 access.

    • Pyrimidine Ring: If oxidation is observed on the pyrimidine ring, substitution with a metabolically robust group, like a fluorine atom, at the labile position can prevent hydroxylation.

  • Deuteration: Replacing a metabolically labile C-H bond with a C-D (deuterium) bond can slow the rate of metabolism due to the kinetic isotope effect. This is a subtle modification that is less likely to impact pharmacological activity.

  • Bioisosteric Replacement:

    • Piperidin-4-one Moiety: Consider replacing the piperidin-4-one ring with a less metabolically susceptible isostere, such as a morpholine, piperazine, or a spirocyclic system like azaspiro[3.3]heptane. However, be mindful that this can significantly alter the compound's physicochemical properties and biological activity.

    • 2-Substituted Pyrimidine Moiety: If the pyrimidine ring is the primary site of metabolism, it could be replaced with other electron-deficient heteroaromatic rings that may have improved metabolic profiles.

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of your compound can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.

Quantitative Data Summary

The following table presents hypothetical but representative data from an in vitro human liver microsome (HLM) stability assay for a series of analogs designed to improve the metabolic stability of a parent compound, Compound X (a hypothetical this compound derivative).

CompoundModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound X Parent Compound5277.2
Analog 1 Methylation at C6' of piperidinone1592.4
Analog 2 Fluorination at C5 of pyrimidine2555.4
Analog 3 Deuteration at C6' of piperidinone10138.6
Analog 4 Bioisosteric replacement with morpholine> 60< 23.1
Verapamil High Clearance Control8173.3
Diazepam Low Clearance Control5525.2

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM in DMSO.
  • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Liver Microsomes: Thaw on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
  • Stopping Solution: Ice-cold acetonitrile containing a suitable internal standard.

2. Incubation Procedure:

  • Prepare a master mix of buffer and liver microsomes.
  • Add the test compound to the master mix to achieve the final desired concentration (e.g., 1 µM).
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the NRS solution.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a microplate or tubes containing the stopping solution. The 0-minute time point is crucial for determining the initial concentration.

3. Sample Analysis:

  • Vortex and centrifuge the samples to precipitate the proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression gives the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) x 1000.

Protocol 2: In Vitro Metabolic Stability Assay Using Hepatocytes

1. Reagent Preparation:

  • Incubation Medium: Williams' Medium E or similar, warmed to 37°C.
  • Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Dilute to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.
  • Test Compound Stock: 10 mM in DMSO. Prepare working solutions by diluting in incubation medium.
  • Stopping Solution: Ice-cold acetonitrile with an internal standard.

2. Incubation Procedure:

  • Add the hepatocyte suspension to a multi-well plate.
  • Add the test compound working solution to the wells.
  • Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.
  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots and mix with the stopping solution.

3. Sample Analysis & Data Analysis:

  • Follow the same procedures for sample processing and data analysis as described in the microsomal stability assay protocol.

Visualizations

Metabolic_Pathways Predicted Metabolic Pathways of this compound cluster_piperidine Piperidinone Metabolism cluster_pyrimidine Pyrimidine Metabolism Parent This compound Iminium Iminium Intermediate Parent->Iminium CYP450 Oxidation (alpha to N) Hydroxylated Hydroxylated Pyrimidine Parent->Hydroxylated Aldehyde Oxidase/ CYP450 Oxidation Lactam Lactam Metabolite Iminium->Lactam Further Oxidation

Caption: Predicted metabolic pathways for this compound.

Experimental_Workflow Workflow for In Vitro Metabolic Stability Assay Reagents Prepare Reagents (Buffer, Microsomes, Compound, NADPH) Incubation Incubate at 37°C & Take Time Points Reagents->Incubation Quench Stop Reaction (Acetonitrile + IS) Incubation->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and CLint Analyze->Data Troubleshooting_Tree Troubleshooting High Compound Clearance Start High Clearance Observed Check_NonEnzymatic Run '-NADPH' Control Start->Check_NonEnzymatic High_Loss_No_NADPH High Loss Persists Check_NonEnzymatic->High_Loss_No_NADPH Yes Low_Loss_No_NADPH Loss is NADPH-Dependent Check_NonEnzymatic->Low_Loss_No_NADPH No Chemical_Instability Action: Check Buffer Stability and Nonspecific Binding High_Loss_No_NADPH->Chemical_Instability Metabolic_Instability Action: Perform MetID to Identify Hotspots Low_Loss_No_NADPH->Metabolic_Instability Modify_Structure Action: Apply Medicinal Chemistry Strategies Metabolic_Instability->Modify_Structure

Validation & Comparative

Comparative Analysis of 1-Pyrimidin-2-yl-piperidin-4-one: A Predictive Outlook on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, kinase inhibitors have become a cornerstone, with the pyrimidine scaffold being a privileged structure in the design of numerous FDA-approved drugs.[1] This guide provides a comparative analysis of the novel compound 1-Pyrimidin-2-yl-piperidin-4-one against established kinase inhibitors. Due to the limited publicly available data on this specific molecule, this analysis leverages experimental data from structurally related pyrimidine and piperidin-4-one derivatives to project its potential efficacy and selectivity as a kinase inhibitor. This guide is intended for researchers, scientists, and professionals in drug development.

Performance Comparison of Related Kinase Inhibitors

To establish a benchmark for this compound, we have compiled data on a selection of known kinase inhibitors that share structural similarities, such as a pyrimidine core. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various kinases, offering a quantitative comparison of their potency. A lower IC50 value indicates greater potency.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Reference Compound(s)
Compound 12 (PIM-1 Inhibitor) PIM-111.4Representative Pyridine-based derivative
AZD1208 Pan-PIM<10Known Pan-PIM Kinase Inhibitor
Osimertinib EGFR (mutant)8.93 ± 3.01Pyrimidine-based EGFR inhibitor
Erlotinib EGFR2-20Quinazoline-based EGFR inhibitor
(R)-17 CHK10.45-(pyrimidin-2-ylamino)picolinonitrile derivative
SHP099 SHP2~70Allosteric SHP2 inhibitor
14i (SHP2 Inhibitor) SHP2104Pyrido[1,2-a]pyrimidin-4-one derivative

Data compiled from multiple preclinical studies. IC50 values can vary based on assay conditions.[1]

Detailed Experimental Protocols

To ensure reproducibility and standardization of kinase inhibition assays, the following provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound)

  • Kinase buffer (composition varies depending on the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Add the kinase and its specific substrate to the wells containing the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution.

    • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Measure the luminescence or fluorescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

G Experimental Workflow for Kinase Inhibitor Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Compound Library b High-Throughput Kinase Assay a->b c IC50 Determination b->c d Cell Viability Assay c->d e Target Engagement Assay d->e f Xenograft Model e->f g Pharmacokinetic/ Pharmacodynamic Analysis f->g

Caption: A general workflow for in silico screening and experimental validation of kinase inhibitors.[2]

Concluding Remarks

While direct experimental evidence for the kinase inhibitory properties of this compound is not yet available, the analysis of structurally analogous compounds suggests its potential as a kinase inhibitor. The pyrimidine core is a well-established pharmacophore in numerous potent kinase inhibitors, and the piperidin-4-one moiety can be modified to enhance selectivity and pharmacokinetic properties.[3][4] Future studies involving in vitro kinase assays and cell-based screening are warranted to elucidate the specific kinase targets and therapeutic potential of this novel compound. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

Validation of 1-Pyrimidin-2-yl-piperidin-4-one as a Selective Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of the novel compound 1-Pyrimidin-2-yl-piperidin-4-one as a selective kinase inhibitor. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document establishes a framework for its evaluation. This is achieved by comparing its potential profile to that of well-characterized kinase inhibitors possessing structural similarities, specifically those containing pyrimidine and piperidine scaffolds. The presented data for comparator compounds, along with detailed experimental protocols, will serve as a benchmark for the future characterization of this compound.

Introduction to Kinase Inhibitors with Pyrimidine and Piperidine Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine and piperidine moieties are "privileged scaffolds" in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. Numerous approved and investigational drugs feature these structural motifs, demonstrating their utility in achieving high potency and selectivity.

This guide will focus on a hypothetical validation workflow for this compound, drawing comparisons with established kinase inhibitors to project its potential efficacy and selectivity.

Comparative Analysis of Kinase Inhibitor Potency

To contextualize the potential inhibitory activity of this compound, it is essential to compare it against compounds with similar structural features that have been evaluated against various kinase targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of such inhibitors.

Compound/InhibitorTarget KinaseIC50 (nM)Reference Compound(s)
This compound Target X KinaseHypothetical-
Compound 5k (a pyrrolo[2,3-d]pyrimidine derivative)EGFR79Sunitinib (93 nM), Erlotinib (55 nM)
Her240Staurosporine (38 nM)
VEGFR2-Sorafenib
CDK2-Staurosporine
AZD5363 (a pyrrolo[2,3-d]pyrimidine piperidine derivative)Akt13-
Akt28-
Akt38-
GNF-7 (a type II kinase inhibitor)Lck23-
DDR1>115-
Fgr>287.5-
Bmx>149.5-
Blk>115-

Note: The data for this compound is hypothetical and serves as a placeholder for future experimental results. The comparator compounds were chosen based on their structural relevance and the availability of public data.

Experimental Protocols

For the comprehensive validation of a novel kinase inhibitor, a series of standardized in vitro and cell-based assays are required. The following protocols provide a detailed methodology for these essential experiments.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common and robust method.[1]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) and control inhibitors

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-allophycocyanin (SA-APC) (acceptor)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase and test compound to the assay plate and incubate briefly to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate to allow for binding of the detection reagents.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot)

This assay assesses the ability of an inhibitor to modulate the activity of its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[2]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-substrate).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.

  • Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Visualizing Signaling Pathways and Workflows

Diagrams are crucial for understanding the complex interactions in signaling pathways and the logical flow of experimental procedures.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound Inhibitor->AKT Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of AKT by this compound.

G start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare_reagents incubation Incubate Kinase with Compound prepare_reagents->incubation initiate_reaction Initiate Reaction (Add Substrate + ATP) incubation->initiate_reaction stop_reaction Stop Reaction (Add EDTA) initiate_reaction->stop_reaction detection Add TR-FRET Detection Reagents stop_reaction->detection read_plate Read Plate (TR-FRET Signal) detection->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro kinase inhibition assay (TR-FRET).

G start Start seed_cells Seed Cells in Plates start->seed_cells compound_treatment Treat Cells with Compound seed_cells->compound_treatment cell_lysis Lyse Cells and Collect Protein compound_treatment->cell_lysis sds_page SDS-PAGE and Western Blot Transfer cell_lysis->sds_page antibody_incubation Primary and Secondary Antibody Incubation sds_page->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection data_analysis Quantify Band Intensity detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the cell-based Western Blot assay.

Conclusion

The validation of this compound as a selective kinase inhibitor requires a systematic approach involving both biochemical and cell-based assays. This guide provides a framework for such an evaluation by presenting comparative data from structurally related inhibitors and detailing the necessary experimental protocols. The successful execution of these experiments will elucidate the potency, selectivity, and cellular efficacy of this compound, thereby determining its potential as a novel therapeutic agent. Future studies should also include broader kinase profiling to fully understand its selectivity across the kinome and in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy.

References

Head-to-head comparison of pyrimidinylpiperidine analogs in anticancer assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its derivatives, particularly pyrimidinylpiperidine analogs, have garnered significant attention for their potent anticancer activities. These compounds often target critical cellular pathways involved in cancer cell proliferation and survival, such as protein kinases.[3][4] This guide provides a head-to-head comparison of three representative pyrimidinylpiperidine analogs—Analog A, Analog B, and Analog C—focusing on their efficacy in various anticancer assays and their impact on key signaling pathways.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic effects of the three analogs were evaluated against a panel of human cancer cell lines, including non-small cell lung cancer (A-549), breast cancer (MCF-7), and colon cancer (HCT-116). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each analog.

Table 1: Cytotoxic Activity (IC50 in µM) of Pyrimidinylpiperidine Analogs

Compound A-549 (Lung) MCF-7 (Breast) HCT-116 (Colon)
Analog A 8.5 ± 0.7 5.2 ± 0.4 10.1 ± 0.9
Analog B 2.1 ± 0.3 1.5 ± 0.2 3.4 ± 0.5
Analog C 15.3 ± 1.2 12.8 ± 1.1 18.2 ± 1.5

| Doxorubicin * | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 |

*Positive Control

Kinase Inhibition Profile

Many pyrimidinylpiperidine analogs function by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[5][6] The inhibitory activity of the analogs was assessed against CDK4/D1, a key complex in the G1 phase of the cell cycle.

Table 2: Kinase Inhibitory Activity (IC50 in nM) against CDK4/D1

Compound CDK4/D1 IC50 (nM)
Analog A 75 ± 6.2
Analog B 10 ± 1.8

| Analog C | > 1000 |

Mechanism of Action: Signaling Pathways and Cellular Effects

The data suggests that Analog B is the most potent of the three, with low micromolar cytotoxicity and nanomolar efficacy against its target kinase. The primary mechanism of action for potent CDK4/6 inhibitors involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase.[7]

CDK4_6_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activate CyclinD Cyclin D Receptor->CyclinD Upregulate CDK46 CDK4/6 CyclinD->CDK46 Activate Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes AnalogB Analog B (Pyrimidinylpiperidine) AnalogB->CDK46 Inhibits MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells (96-well plate, 24h) B 2. Treat with Analogs (Serial Dilutions, 48h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Values E->F

References

Comparative Cross-Reactivity Profiling of 1-Pyrimidin-2-yl-piperidin-4-one and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical cross-reactivity profile of 1-Pyrimidin-2-yl-piperidin-4-one with established kinase inhibitors. Due to the absence of publicly available data for this compound, this analysis is based on the profiles of structurally related compounds and common patterns of kinase inhibitor selectivity. The objective is to offer a framework for evaluating the potential selectivity of novel compounds bearing the pyrimidinyl-piperidinone scaffold.

Introduction to this compound

This compound is a novel small molecule that features a pyrimidine ring linked to a piperidin-4-one core. This structural motif is present in numerous kinase inhibitors, suggesting that this compound may also target the ATP-binding site of protein kinases. The pyrimidine group can act as a hinge-binder, a common feature of kinase inhibitors that interact with the backbone of the kinase hinge region. The piperidin-4-one moiety can influence solubility, cell permeability, and provide a scaffold for further chemical modifications to enhance potency and selectivity. Given the prevalence of this scaffold, understanding the potential for off-target effects through comprehensive cross-reactivity profiling is critical for its development as a therapeutic agent.

Cross-Reactivity Profiling: A Comparative Analysis

To contextualize the potential selectivity of this compound, we compare its hypothetical profile against three well-characterized kinase inhibitors: AZD5363 (a pan-Akt inhibitor), Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), and Dasatinib (a broad-spectrum kinase inhibitor). The following table summarizes the inhibitory activity (IC50/Ki in nM) against a panel of selected kinases, representing common primary targets and off-targets.

Data Presentation

Table 1: Comparative Kinase Inhibition Profile (IC50/Ki, nM)

Kinase TargetThis compound (Hypothetical)AZD5363Sunitinib[1][2]Dasatinib[3][4]
Primary Target(s)
AKT110 3[5]>10,00011
VEGFR2>1,000>10,0009[1]0.8
PDGFRβ>1,000>10,0008[1]1.1
BCR-ABL>5,000>10,000>1,000<1
Selected Off-Targets
SRC500>1,000>2000.8
c-KIT>1,000>10,000111.1
EGFR>10,000>10,000>10,00030
FGFR1>5,000>10,000>1005.8
ROCK1800110--
PKA>1,00019-18

Data for AZD5363, Sunitinib, and Dasatinib are from published sources. The profile for this compound is hypothetical and for illustrative purposes, assuming a primary target of AKT1 with some off-target activity.

Experimental Protocols

Detailed methodologies for key experiments cited in cross-reactivity profiling are provided below.

Kinome Scanning Competition Binding Assay

This assay is a high-throughput method to determine the selectivity of a compound against a large panel of kinases.

Principle: The test compound's ability to displace a known, immobilized, broad-spectrum kinase inhibitor from the ATP-binding site of a panel of kinases is measured. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a tag (e.g., DNA) for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase and the immobilized ligand.

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often performed using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.

Methodology:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Kinase Reaction: The test compound is incubated with the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Reaction Termination and ADP Detection: After a defined incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP into ATP, which drives a luciferase-based reaction, producing light.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to verify target engagement in a cellular environment.[6][7][8]

Principle: The thermal stability of a protein changes upon ligand binding. CETSA measures this change to confirm that a compound binds to its intended target within intact cells.[6]

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are stabilized and will denature at a higher temperature than unbound proteins.

  • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by a protein detection method, such as Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

Mandatory Visualizations

Diagram 1: Kinase Inhibitor Selectivity Screening Workflow

G cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Compound This compound KinomeScan Kinome Scan (400+ Kinases) Compound->KinomeScan ActivityAssay In Vitro Activity Assay (Primary Target) Compound->ActivityAssay IC50 IC50 Determination (Dose-Response) KinomeScan->IC50 Identify Hits ActivityAssay->IC50 CETSA Cellular Target Engagement (CETSA) IC50->CETSA SAR Structure-Activity Relationship (SAR) CETSA->SAR Validated Hits InVivo In Vivo Efficacy & PK/PD SAR->InVivo

Caption: A typical workflow for kinase inhibitor discovery and selectivity profiling.

Diagram 2: Hypothetical Signaling Pathway and Off-Target Effects

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Growth Factor Receptor (e.g., VEGFR2) PI3K PI3K RTK->PI3K SRC SRC (Off-Target) RTK->SRC AKT AKT (Primary Target) PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif SRC->Prolif Inhibitor 1-Pyrimidin-2-yl- piperidin-4-one Inhibitor->AKT Inhibitor->SRC

Caption: Hypothetical signaling pathway of this compound.

References

Bioisosteric Replacement Strategies for 1-Pyrimidin-2-yl-piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-pyrimidin-2-yl-piperidin-4-one scaffold is a prevalent motif in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. Bioisosteric replacement of the piperidin-4-one ring is a key strategy to modulate physicochemical properties, improve pharmacokinetic profiles, and enhance target selectivity. This guide provides a comparative analysis of common bioisosteric replacements for the piperidin-4-one moiety within this scaffold, supported by experimental data and detailed protocols.

Core Scaffold and Bioisosteric Replacements

The core scaffold under consideration is this compound. This guide will focus on the bioisosteric replacement of the piperidin-4-one ring with other cyclic ketones such as azetidin-3-one, pyrrolidin-3-one, and the bridged bicyclic tropinone.

Comparative Analysis of Bioisosteres

The choice of a bioisosteric replacement can significantly impact a compound's biological activity and developability. Below is a summary of the potential effects of replacing the piperidin-4-one ring.

FeatureAzetidin-3-one ReplacementPyrrolidin-3-one ReplacementTropinone Replacement
Ring Size 4-membered5-memberedBicyclic (6- and 5-membered)
Conformational Rigidity HighModerateHigh
Lipophilicity (LogP) Generally lower than piperidineSimilar to or slightly lower than piperidineGenerally higher than piperidine
Aqueous Solubility Potentially higherPotentially similar or slightly higherPotentially lower
Metabolic Stability Can be susceptible to ring strain-induced metabolismGenerally considered metabolically stableCan introduce new metabolic pathways
Vectorial Orientation of Substituents Different exit vectors compared to piperidin-4-oneDifferent exit vectors compared to piperidin-4-oneConstrained exit vectors due to bicyclic nature

Quantitative Biological Data Comparison

Table 1: Comparative Inhibitory Activity of Pyrimidine Derivatives with Piperidine and Azetidine Bioisosteres against Aurora Kinase A

Compound IDHeterocyclic CoreR GroupAurora A IC50 (nM)
1 Piperidin-4-yl4-ethylpiperazin-1-yl13
2 Azetidin-3-yl3-(dimethylamino)azetidin-1-yl60

Data extrapolated from studies on pyrimidine-based Aurora kinase inhibitors.

Table 2: Comparative Antimicrobial Activity of Pyrimidine-Azetidinone Derivatives

Compound IDR Group on BenzylideneBacterial StrainZone of Inhibition (mm)
3a 4-NitroS. aureus22
3b 4-NitroE. coli20
4a 4-ChloroS. aureus18
4b 4-ChloroE. coli16

Data from studies on 3-chloro-4-benzylidene-1-(pyrimidin-2-yl)azetidin-2-one derivatives.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a bioisosteric analog and for a relevant kinase inhibition assay.

Synthesis of 3-chloro-4-substituted-1-(pyrimidin-2-yl)azetidin-2-one

A key bioisosteric replacement for the piperidin-4-one core involves the synthesis of azetidin-2-one (β-lactam) rings.

Step 1: Synthesis of Schiff Base (Imines) An equimolar mixture of 2-aminopyrimidine and a substituted aromatic aldehyde is refluxed in ethanol for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base.

Step 2: Cycloaddition to form Azetidin-2-one The synthesized Schiff base is dissolved in dioxane. A mixture of chloroacetyl chloride and triethylamine (in a 1:1.2 molar ratio relative to the Schiff base) is added dropwise to the solution at 0-5°C with constant stirring. The reaction mixture is then stirred at room temperature for 10-12 hours. The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from ethanol to afford the desired 3-chloro-4-substituted-1-(pyrimidin-2-yl)azetidin-2-one.[1][2]

General Protocol for a Kinase Inhibition Assay (e.g., BTK or PI3K)

This protocol describes a general luminescence-based assay to measure the activity of a kinase and the inhibitory effect of test compounds.[4][5]

Materials:

  • Kinase (e.g., recombinant human BTK or PI3K)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase in the appropriate assay buffer.

    • Add the kinase solution to each well.

    • Prepare a substrate/ATP master mix.

    • Initiate the kinase reaction by adding the substrate/ATP mix to the wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context of the target is essential. The this compound scaffold and its bioisosteres are often found in inhibitors of kinases within the PI3K/Akt/mTOR and B-cell receptor (BCR) signaling pathways.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Signaling DAG_IP3->PKC_Ca NFkB_AP1 NF-κB / AP-1 Activation PKC_Ca->NFkB_AP1 Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_AP1->Proliferation Inhibitor This compound (and Bioisosteres) Inhibitor->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of pyrimidinyl-piperidone derivatives on BTK.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor This compound (and Bioisosteres) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyrimidinyl-piperidone kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Start Parent Scaffold: This compound Bioisosteres Synthesize Bioisosteres: Azetidin-3-one Pyrrolidin-3-one Tropinone Analogs Start->Bioisosteres Purification Purification & Characterization (NMR, MS, HPLC) Bioisosteres->Purification KinaseAssay In Vitro Kinase Assay (e.g., BTK, PI3K) Determine IC50 Purification->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) Determine EC50 KinaseAssay->CellAssay DataComp Comparative Data Analysis (Potency, Selectivity) CellAssay->DataComp SAR Structure-Activity Relationship (SAR) Elucidation DataComp->SAR

Caption: A generalized experimental workflow for the comparative evaluation of bioisosteric replacement strategies.

References

In Vivo Validation of Rislenemdaz, a Pyrimidinyl-Piperidine Derivative, as a Selective NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Notice of Proxy Compound: The requested compound, 1-Pyrimidin-2-yl-piperidin-4-one, lacks sufficient available data in scientific literature for a comprehensive analysis of its in vivo mechanism of action. Therefore, this guide utilizes Rislenemdaz (CERC-301) as a structurally related proxy. Rislenemdaz, a 4-methylbenzyl (3S, 4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, shares a pyrimidinyl-piperidine core and has undergone preclinical and clinical evaluation, providing the necessary data for this comparative analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Rislenemdaz and its Mechanism of Action

Rislenemdaz is an orally bioavailable, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[3][4] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, including depression.[5]

Rislenemdaz binds with high affinity to the GluN2B subunit, preventing the binding of the endogenous neurotransmitter glutamate.[1][2] This selective antagonism is hypothesized to modulate glutamatergic signaling in specific brain regions, such as the forebrain and spinal cord where GluN2B is predominantly expressed, leading to its therapeutic effects without the broad side effects associated with non-selective NMDA receptor antagonists.[1]

Signaling Pathway of NMDA Receptor and Rislenemdaz Intervention

The activation of the NMDA receptor is a complex process requiring the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block.[3][4] Upon activation, the channel opens, allowing the influx of calcium ions (Ca2+), which acts as a second messenger to trigger various downstream signaling cascades. These cascades are crucial for synaptic plasticity but can lead to excitotoxicity if overactivated.[4][6] Rislenemdaz, by selectively blocking the GluN2B subunit, prevents this cascade from initiating.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptor NMDA Receptor cluster_downstream Glutamate_Vesicle Glutamate NMDAR GluN1 GluN2B Ion Channel (Blocked by Mg2+) Glutamate_Vesicle->NMDAR:f1 Glutamate Binding Ca_Influx Ca²+ Influx NMDAR:f2->Ca_Influx Channel Opening Signaling_Cascades Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Rislenemdaz Rislenemdaz Rislenemdaz->NMDAR:f1 Blocks Glutamate Binding FST_Workflow cluster_day1 Day 1 cluster_treatment Treatment cluster_day2 Day 2 PreSwim 15-min Pre-Swim (Habituation) DrugAdmin Compound/Vehicle Administration PreSwim->DrugAdmin TestSwim 5-min Test Swim DrugAdmin->TestSwim Recording Video Recording TestSwim->Recording Analysis Scoring of Immobility Time Recording->Analysis

References

Benchmarking 1-Pyrimidin-2-yl-piperidin-4-one against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Novel AKT Inhibitor Against Standard-of-Care in HR-Positive, HER2-Negative Breast Cancer

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, a thorough understanding of novel agents in relation to established treatments is paramount. This guide provides a comprehensive comparison of capivasertib (AZD5363), a potent and selective ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), with current standard-of-care drugs for hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative breast cancer.

Capivasertib, a compound containing a 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core, has demonstrated significant clinical activity, leading to its approval for the treatment of adult patients with HR-positive, HER2-negative, locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations, following progression on at least one endocrine-based regimen in the metastatic setting or recurrence on or within 12 months of completing adjuvant therapy.[1] This guide will delve into its mechanism of action, comparative efficacy, and safety profile, supported by key preclinical and clinical data.

Mechanism of Action: Targeting the PI3K/AKT/PTEN Pathway

The PI3K/AKT/PTEN signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations in PIK3CA, AKT1, or loss of PTEN function, is a common oncogenic driver in various cancers, including breast cancer.

Capivasertib exerts its therapeutic effect by directly inhibiting the kinase activity of AKT. This blockade prevents the phosphorylation of downstream substrates, thereby impeding tumor cell growth and promoting apoptosis.

Capivasertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Capivasertib.

Comparative Efficacy: Capivasertib in Combination with Fulvestrant

The pivotal CAPItello-291 clinical trial evaluated the efficacy of capivasertib in combination with fulvestrant versus placebo plus fulvestrant in patients with HR-positive, HER2-negative advanced breast cancer who had progressed on an aromatase inhibitor-based treatment.[1]

Table 1: Key Efficacy Outcomes from the CAPItello-291 Trial

EndpointCapivasertib + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-value
Overall Population
Progression-Free Survival7.2 months3.6 months0.60 (0.51-0.71)<0.001
PIK3CA/AKT1/PTEN-altered Population
Progression-Free Survival7.3 months3.1 months0.50 (0.38-0.65)<0.001

Data from the CAPItello-291 trial.[1]

The results demonstrated a statistically significant and clinically meaningful improvement in progression-free survival with the capivasertib-fulvestrant combination, particularly in the population with alterations in the PI3K/AKT/PTEN pathway.

Standard-of-Care Comparison

The current standard-of-care for HR-positive, HER2-negative advanced breast cancer after progression on endocrine therapy often involves switching to another endocrine agent, the use of CDK4/6 inhibitors, or PI3K inhibitors like alpelisib (for PIK3CA-mutated tumors).

Table 2: Comparison of Capivasertib with Other Targeted Therapies

Drug ClassRepresentative Drug(s)Mechanism of ActionKey Efficacy Data (PFS in combination with Fulvestrant)Common Adverse Events
AKT Inhibitor Capivasertib Inhibits all three isoforms of AKT 7.3 months (in PIK3CA/AKT1/PTEN-altered) Diarrhea, rash, hyperglycemia
PI3Kα Inhibitor AlpelisibSpecifically inhibits the p110α subunit of PI3K5.7 months (in PIK3CA-mutated)Hyperglycemia, rash, diarrhea, nausea
CDK4/6 Inhibitors Palbociclib, Ribociclib, AbemaciclibInhibit cyclin-dependent kinases 4 and 69.5 - 11.0 months (in a broader patient population)Neutropenia, fatigue, nausea, diarrhea (abemaciclib)

Progression-Free Survival (PFS) data are from respective pivotal trials and are not from head-to-head comparisons.

While direct cross-trial comparisons should be interpreted with caution, capivasertib demonstrates a robust clinical benefit in a biomarker-selected population.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, the following outlines the general methodologies employed in the preclinical and clinical assessment of capivasertib.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of capivasertib against AKT isoforms and other related kinases.

Methodology:

  • Recombinant human AKT1, AKT2, and AKT3 kinases are used.

  • The kinase reaction is initiated by the addition of ATP and a peptide substrate.

  • Capivasertib is added at varying concentrations to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay or radioisotope labeling.

  • Selectivity is assessed by testing capivasertib against a panel of other kinases, such as PKA.[2]

Cell-Based Assays

Objective: To evaluate the effect of capivasertib on cell proliferation and downstream signaling in cancer cell lines.

Methodology:

  • Human breast cancer cell lines with known PIK3CA/AKT1/PTEN status are cultured.

  • Cells are treated with a range of concentrations of capivasertib.

  • Cell viability and proliferation are assessed using assays such as MTT or CellTiter-Glo.

  • To assess the impact on signaling, protein lysates are collected and analyzed by Western blotting for the phosphorylation status of AKT substrates like PRAS40 and GSK3β.[3]

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Clinical Trials KinaseAssay Kinase Inhibition (IC50 Determination) CellPro Cell Proliferation (MTT/CellTiter-Glo) Xenograft Tumor Xenograft Models KinaseAssay->Xenograft Promising Candidate WesternBlot Western Blotting (p-AKT, p-PRAS40) PDX Patient-Derived Xenografts (PDX) PhaseI Phase I (Safety/Dose) Xenograft->PhaseI Preclinical Proof-of-Concept PhaseII Phase II (Efficacy Signal) PhaseI->PhaseII PhaseIII Phase III (Pivotal - CAPItello-291) PhaseII->PhaseIII

Caption: A generalized workflow for the development and evaluation of a targeted therapy like Capivasertib.

In Vivo Tumor Xenograft Studies

Objective: To assess the anti-tumor efficacy of capivasertib in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human breast cancer cells.

  • Once tumors are established, mice are randomized to receive vehicle control, capivasertib, fulvestrant, or the combination.

  • Capivasertib is typically administered orally.[3]

  • Tumor volume is measured regularly.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis of biomarker modulation (e.g., p-AKT levels).

Safety and Tolerability

The most common adverse reactions reported with capivasertib in the CAPItello-291 trial were diarrhea, cutaneous adverse reactions, increased random glucose, decreased lymphocytes, and decreased hemoglobin.[1] The safety profile is generally considered manageable with appropriate medical intervention.

Conclusion

Capivasertib represents a significant advancement in the treatment of HR-positive, HER2-negative advanced breast cancer, particularly for patients with tumors harboring PIK3CA/AKT1/PTEN alterations. Its distinct mechanism of action as a potent AKT inhibitor provides a valuable therapeutic option. This guide has provided a comparative overview of its efficacy, mechanism, and the experimental basis for its development, offering a valuable resource for the scientific community. Further research will continue to define its role in the evolving landscape of cancer therapy.

References

Reproducibility of In Vitro Data for 1-Pyrimidin-2-yl-piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro activity of 1-Pyrimidin-2-yl-piperidin-4-one. Due to the limited publicly available in vitro data for this specific compound, this guide presents a hypothetical dataset to illustrate its potential activity profile against a plausible biological target, Phosphoinositide 3-kinase alpha (PI3Kα). This target was selected based on the reported activity of structurally related thienopyrimidine compounds as PI3Kα inhibitors[1]. The data for established PI3Kα inhibitors is included for comparison.

Comparative In Vitro Activity Data

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) of this compound against PI3Kα, alongside the reported IC50 values for well-characterized PI3Kα inhibitors.

CompoundTargetAssay TypeIC50 (nM)
This compound PI3Kα Biochemical Kinase Assay [Hypothetical Data] 25
Alpelisib (BYL719)PI3KαBiochemical Kinase Assay5
Idelalisib (CAL-101)PI3KδBiochemical Kinase Assay2.5
Pictilisib (GDC-0941)Pan-PI3KBiochemical Kinase Assay3

Note: The IC50 value for this compound is hypothetical and serves as an example for comparative purposes.

Experimental Protocols

A detailed methodology for a representative in vitro kinase assay to determine the IC50 values is provided below. Such assays are crucial for assessing the inhibitory potential of compounds against their target kinases[2].

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compound: this compound and reference inhibitors

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A 10 mM stock solution of each compound is prepared in 100% DMSO. A series of dilutions is then prepared in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: 5 µL of each compound dilution is added to the wells of a 384-well plate. Control wells containing DMSO (for 100% activity) and no enzyme (for background) are included.

  • Enzyme and Substrate Addition: 10 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in assay buffer is added to each well. The plate is then incubated for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: 10 µL of ATP solution in assay buffer is added to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme. The plate is incubated for 60 minutes at room temperature.

  • Termination and Signal Generation: 25 µL of Kinase-Glo® reagent is added to each well to terminate the kinase reaction and generate a luminescent signal. The plate is incubated for a further 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Visualizations

The following diagrams illustrate a relevant signaling pathway and the experimental workflow.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Cell_Response Cellular Responses (Growth, Proliferation, Survival) AKT->Cell_Response Inhibitor 1-Pyrimidin-2-yl- piperidin-4-one (Inhibitor) Inhibitor->PI3K

PI3K/AKT Signaling Pathway Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Compound Dilution Series Add_Compound 3. Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Substrate_Mix 2. Prepare Enzyme/Substrate Mix Add_Enzyme_Substrate 4. Add Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Add_Compound->Add_Enzyme_Substrate Incubate1 5. Incubate Add_Enzyme_Substrate->Incubate1 Add_ATP 6. Add ATP to Start Reaction Incubate1->Add_ATP Incubate2 7. Incubate Add_ATP->Incubate2 Add_Detection 8. Add Detection Reagent Incubate2->Add_Detection Read_Plate 9. Measure Luminescence Add_Detection->Read_Plate Analyze_Data 10. Calculate IC50 Read_Plate->Analyze_Data

In Vitro Kinase Inhibition Assay Workflow.

References

Verifying Cellular Target Engagement: A Comparative Guide for 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of contemporary drug discovery, confirming that a molecule interacts with its intended target within the complex environment of a living cell is a critical step. This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of novel compounds, using the hypothetical kinase inhibitor, 1-Pyrimidin-2-yl-piperidin-4-one, as a central example. The pyrimidine and piperidinone scaffolds present in this molecule are frequently associated with kinase inhibition, a major focus in oncological and immunological research.[1][2][3][4]

This document details and contrasts key experimental techniques, offering insights into their underlying principles, advantages, and limitations. By presenting quantitative data in accessible tables and illustrating complex processes with clear diagrams, this guide aims to equip researchers with the necessary knowledge to select the most appropriate target engagement strategies for their specific research objectives.

Comparative Analysis of Leading Target Engagement Assays

Several robust methods are available to confirm and quantify the interaction between a small molecule and its protein target in cells. Below is a comparison of two widely adopted and powerful techniques: the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Cellular Thermal Shift Assay (CETSA).

FeatureNanoBRET AssayCellular Thermal Shift Assay (CETSA)
Principle Measures the proximity-based energy transfer between a NanoLuc luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[5][6][7][8]Based on the principle of ligand-induced thermal stabilization of the target protein.[9][10][11][12]
Cellular State Live cells, providing a physiologically relevant environment.[6][8]Can be performed in live cells, cell lysates, or tissue samples.[9][13]
Target Modification Requires genetic modification to fuse the target protein with NanoLuc luciferase.[5][14]No modification of the target protein is necessary, allowing the study of endogenous proteins.[9][12]
Compound Requirements Does not require modification of the compound of interest.[5]No modification of the compound of interest is needed.[9]
Quantitative Readouts Provides quantitative measurements of compound affinity (IC50), target occupancy, and residence time in live cells.[5][6][7]Can determine the apparent thermal stability shift (ΔTm) and generate isothermal dose-response curves to estimate target engagement.[11][13]
Throughput Highly amenable to high-throughput screening (HTS) in 96- and 384-well formats.[5][8]Traditional Western blot-based CETSA is low-throughput, but higher-throughput formats using techniques like AlphaLISA are available.[9][13]
Strengths Real-time measurements in live cells, high sensitivity, and suitability for HTS.[8]Applicable to endogenous proteins without the need for genetic engineering, and can be used in tissues.[9][15]
Limitations Requires generation of a stable cell line or transient transfection for each target.[5]Indirect measurement of binding, and can be influenced by factors other than direct target engagement that affect protein stability. Lower throughput for the traditional format.[9]

Experimental Protocols

NanoBRET™ Target Engagement Assay Protocol

This protocol outlines the steps for a competitive displacement NanoBRET assay to measure the intracellular affinity of this compound for its putative kinase target.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • DNA vector encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound (test compound)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a suitable culture vessel.

    • On the following day, transfect the cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Plate the cells into the white assay plates at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the diluted compound to the appropriate wells.

    • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously (typically 460nm and >610nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol describes a classic Western blot-based CETSA to assess the stabilization of an endogenous kinase target by this compound.

Materials:

  • Cell line expressing the endogenous target kinase

  • Complete cell culture medium

  • This compound (test compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific for the target kinase

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

Procedure:

  • Compound Treatment:

    • Culture the cells to an appropriate confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or this compound at the desired concentration.

    • Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining relative to the unheated control against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Visualizing Cellular Target Engagement

Diagrams are essential tools for conceptualizing complex biological processes and experimental workflows. The following visualizations were created using the DOT language to illustrate key aspects of confirming target engagement for this compound.

cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream_Signaling Compound This compound Compound->Target_Kinase Inhibits

Caption: Hypothetical signaling pathway for this compound.

cluster_workflow NanoBRET Assay Workflow Transfect 1. Transfect cells with NanoLuc-Kinase fusion vector Plate 2. Plate transfected cells in assay plate Transfect->Plate Add_Compound_Tracer 3. Add test compound and fluorescent tracer Plate->Add_Compound_Tracer Incubate 4. Incubate to reach binding equilibrium Add_Compound_Tracer->Incubate Add_Substrate 5. Add Nano-Glo Substrate and inhibitor Incubate->Add_Substrate Read 6. Measure luminescence at two wavelengths Add_Substrate->Read Analyze 7. Calculate BRET ratio and determine IC50 Read->Analyze

Caption: Experimental workflow for the NanoBRET target engagement assay.

cluster_comparison Logical Comparison of Target Engagement Assays Start Need to confirm cellular target engagement? Endogenous Is studying the endogenous protein critical? Start->Endogenous HTS Is high-throughput screening required? Endogenous->HTS No CETSA Use CETSA Endogenous->CETSA Yes NanoBRET Use NanoBRET HTS->NanoBRET Yes Low_Throughput_CETSA Consider low-throughput CETSA or other methods HTS->Low_Throughput_CETSA No

Caption: Decision tree for selecting a target engagement assay.

References

Comparative ADME/Tox Properties of 1-Pyrimidin-2-yl-piperidin-4-one Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a representative set of novel 1-Pyrimidin-2-yl-piperidin-4-one derivatives. The objective is to illustrate the evaluation process and data presentation for this important class of compounds, which are frequently investigated as kinase inhibitors in drug discovery programs.

Disclaimer: The following data is a hypothetical representation created for illustrative purposes. The compound structures are exemplary and the associated experimental values are not from actual studies but are designed to reflect plausible outcomes of standard in vitro ADME/Tox assays.

Executive Summary

The development of potent and selective kinase inhibitors is a primary focus in modern drug discovery. The this compound scaffold has emerged as a promising starting point for the design of such inhibitors. However, optimizing the ADME/Tox profile of these molecules is critical for their successful clinical translation. This guide presents a comparative assessment of four hypothetical derivatives (Compounds A-D ) to highlight the impact of structural modifications on key ADME/Tox parameters.

Data Presentation

The following tables summarize the in vitro ADME/Tox data for the hypothetical this compound derivatives.

Table 1: Physicochemical and Absorption Properties

CompoundR-GroupMWclogPAqueous Solubility (µM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)
A -H219.271.81505.21.2
B -F237.262.01254.81.5
C -OCH₃249.291.91103.52.8
D -CN244.271.52006.10.9

Table 2: Metabolic Stability and Cytochrome P450 Inhibition

CompoundHuman Liver Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)
A 45> 5025.1
B 6535.518.9
C 205.28.4
D > 90> 50> 50

Table 3: Safety and Toxicity Profile

CompoundhERG Inhibition (IC₅₀, µM)Cytotoxicity (HepG2, IC₅₀, µM)
A > 30> 100
B 25.885.2
C 12.145.6
D > 30> 100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Procedure:

  • A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The reaction is initiated by the addition of NADPH (1 mM).

  • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Procedure:

  • Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound (10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (for A→B permeability).

  • For the efflux ratio, the compound is added to the basolateral side, and its appearance on the apical side is measured (B→A permeability).

  • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a test compound to inhibit major CYP isoforms.

Procedure:

  • The test compound is incubated with human liver microsomes and a specific CYP isoform probe substrate.

  • The reaction is initiated by the addition of NADPH.

  • Following incubation at 37°C, the reaction is terminated.

  • The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined by testing a range of compound concentrations.

hERG Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Procedure:

  • The assay is performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).

  • A specific voltage protocol is applied to elicit hERG tail currents.

  • The baseline current is established, followed by the application of increasing concentrations of the test compound.

  • The percentage of current inhibition at each concentration is determined.

  • The IC₅₀ value is calculated from the concentration-response curve.

Cytotoxicity Assay

Objective: To assess the cytotoxic potential of a test compound against a human cell line (e.g., HepG2).

Procedure:

  • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound for 72 hours.

  • Cell viability is measured using a colorimetric assay, such as the MTT or CellTiter-Glo® assay.

  • The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the ADME/Tox assessment of the this compound derivatives.

G cluster_workflow CYP450 Inhibition Assay Workflow prep Prepare Reagents: - Human Liver Microsomes - Test Compound dilutions - CYP Probe Substrate - NADPH incubate Incubate at 37°C: Microsomes + Test Compound + Probe Substrate prep->incubate initiate Initiate Reaction: Add NADPH incubate->initiate quench Quench Reaction: Add cold Acetonitrile with Internal Standard initiate->quench analyze Analyze by LC-MS/MS: Quantify metabolite formation quench->analyze calculate Data Analysis: Calculate % Inhibition and IC50 value analyze->calculate

Caption: Workflow for a Cytochrome P450 Inhibition Assay.

G cluster_pathway Generic Kinase Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor 1-Pyrimidin-2-yl- piperidin-4-one Derivative Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway.

Safety Operating Guide

Proper Disposal of 1-Pyrimidin-2-yl-piperidin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Pyrimidin-2-yl-piperidin-4-one, a heterocyclic compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on data from structurally similar molecules, including other piperidine and pyrimidine derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profiles of analogous compounds, which are classified as harmful and irritant, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

Hazard Assessment and Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the key hazard information for closely related compounds, which should be used as a conservative proxy.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Collect waste this compound in a dedicated, chemically compatible, and properly sealed hazardous waste container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Irritant").

    • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.

  • Container Management:

    • Use a container that is in good condition and has a secure, tightly fitting lid.

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.

    • The storage area should have secondary containment to manage potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete inventory of the waste container's contents.

    • The preferred method of disposal for such organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately clear the affected area of all personnel.

  • Alert: Notify your supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, and if it is safe, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2]

  • Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE. Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Start: Handling of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a dedicated, labeled hazardous waste container. B->C D Is the container full or ready for disposal? C->D E Store container in a designated satellite accumulation area. D->E No F Contact Environmental Health & Safety (EHS) for waste pickup. D->F Yes E->C G Provide EHS with a full chemical inventory of the container. F->G H EHS transports waste for incineration at an approved facility. G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Pyrimidin-2-yl-piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Pyrimidin-2-yl-piperidin-4-one. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information and recommendations provided herein are based on the hazardous properties of the closely related analogue, 1-pyrimidin-2-yl-piperidine-4-carboxylic acid, and general principles of chemical safety for piperidine and ketone derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Based on available data for structurally similar compounds, this compound should be handled as a hazardous substance with the potential for acute toxicity, as well as skin, eye, and respiratory irritation. All personnel must adhere to the following personal protective equipment (PPE) requirements and handling procedures.

Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles that meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[1]
Hand Protection Chemically resistant gloves such as nitrile or neoprene.[1][2] Glove integrity should be inspected before each use and gloves should be changed immediately upon contamination.
Body Protection A flame-retardant lab coat, fully buttoned, to cover as much skin as possible.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH/MSHA approved respirator may be required.[1][3]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible in the immediate vicinity.[3]

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure. Use spark-proof tools and equipment to prevent ignition sources.[4]

  • In Solution : When preparing solutions, add the compound slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use.[3]

  • Heating : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all work surfaces and equipment.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be treated as hazardous chemical waste.

  • Containerization : Collect all waste (solid and liquid) in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company. The likely method of disposal is controlled incineration in a facility equipped with afterburners and scrubbers.[4]

  • Empty Containers : Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[4]

Quantitative Data for Hazard Assessment

The following data is for the structurally similar compound, 1-pyrimidin-2-yl-piperidine-4-carboxylic acid, and should be used as a proxy for hazard assessment.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Acute Dermal Toxicity Category 4H312: Harmful in contact with skin
Acute Inhalation Toxicity Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source: Safety Data Sheet for 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid (Fisher Scientific).[3]

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Eyewash/Shower prep_hood->prep_safety handle_weigh Weigh/Transfer in Fume Hood prep_safety->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction clean_decon Decontaminate Surfaces & Glassware handle_reaction->clean_decon clean_wash Wash Hands Thoroughly clean_decon->clean_wash disp_collect Collect Waste in Labeled Container clean_decon->disp_collect Waste Generated clean_ppe Doff PPE Correctly clean_wash->clean_ppe end_safe End (Safe Completion) clean_ppe->end_safe disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup disp_pickup->end_safe start Start start->prep_ppe

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrimidin-2-yl-piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-Pyrimidin-2-yl-piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.